molecular formula C8H11ClFN B6175816 2-ethyl-5-fluoroaniline hydrochloride CAS No. 2551119-11-8

2-ethyl-5-fluoroaniline hydrochloride

Cat. No.: B6175816
CAS No.: 2551119-11-8
M. Wt: 175.63 g/mol
InChI Key: ZOPBIPBSOPWCAH-UHFFFAOYSA-N
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Description

2-ethyl-5-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-ethyl-5-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-5-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2551119-11-8

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

IUPAC Name

2-ethyl-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H

InChI Key

ZOPBIPBSOPWCAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)N.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-ethyl-5-fluoroaniline hydrochloride CAS 2551119-11-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-ethyl-5-fluoroaniline hydrochloride (CAS 2551119-11-8) .

A Critical Building Block for Fluorinated Pharmacophores

Executive Summary

2-Ethyl-5-fluoroaniline hydrochloride (CAS 2551119-11-8) is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule kinase inhibitors and advanced agrochemicals. It represents a strategic scaffold in medicinal chemistry, combining the metabolic stability of the fluorine atom with the lipophilic steric bulk of an ethyl group.

This guide addresses the lack of consolidated literature for this specific salt form by synthesizing data from patent filings, homologue chemistry, and fundamental organic synthesis principles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is the hydrochloride salt of 2-ethyl-5-fluoroaniline. The presence of the ethyl group at the ortho position relative to the amine, combined with a fluorine at the meta position (relative to the amine), creates a unique electronic and steric profile.

Table 1: Core Technical Specifications

PropertySpecification
CAS Number 2551119-11-8
Chemical Name 2-Ethyl-5-fluoroaniline hydrochloride
Synonyms 5-Fluoro-2-ethylaniline HCl; Benzenamine, 2-ethyl-5-fluoro-, hydrochloride
Molecular Formula C₈H₁₀FN[1][2] · HCl
Molecular Weight 175.63 g/mol (Salt); 139.17 g/mol (Free Base)
Structure (SMILES) CCC1=C(N)C=C(F)C=C1.Cl
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
Acidity (pKa) ~3.5–4.0 (Conjugate acid of aniline)
H-Bond Donors/Acceptors 2 / 1
Synthetic Methodology & Manufacturing

The synthesis of 2-ethyl-5-fluoroaniline hydrochloride is typically achieved through a regioselective nitration-reduction sequence or a transition-metal catalyzed cross-coupling.

3.1. Route A: Regioselective Nitration (Industrial Scale)

This route relies on the directing effects of the substituents on 1-ethyl-4-fluorobenzene. The ethyl group is an ortho, para-activator, while the fluorine is an ortho, para-director but deactivating.

  • Precursor: 1-Ethyl-4-fluorobenzene.

  • Nitration: Reaction with HNO₃/H₂SO₄.[3] The sterics of the ethyl group and the electronics favor nitration ortho to the ethyl group (position 2), which is meta to the fluorine.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

  • Salt Formation: Treatment with anhydrous HCl.

3.2. Route B: Suzuki-Miyaura Coupling (Precision Lab Scale)

For high-purity applications requiring no isomer contamination, a cross-coupling approach is preferred.

  • Precursor: 2-Bromo-5-fluoroaniline (Commercially available).

  • Coupling: Reaction with Ethylboronic acid (or Potassium ethyltrifluoroborate).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base (K₂CO₃).

  • Conditions: Reflux in Dioxane/Water.

3.3. Validated Protocol: Hydrochloride Salt Formation

Note: This protocol assumes possession of the free base 2-ethyl-5-fluoroaniline.

Objective: Convert the oily or low-melting free base into the stable, solid hydrochloride salt.

Reagents:

  • 2-Ethyl-5-fluoroaniline (Free Base)

  • Diethyl ether (Anhydrous) or Ethyl Acetate

  • 4M HCl in Dioxane (Commercial solution)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol (1.39 g) of 2-ethyl-5-fluoroaniline in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Cooling: Place the reaction vessel in an ice-water bath (0–5 °C) to control the exotherm.

  • Acidification: Dropwise, add 12 mmol (3.0 mL) of 4M HCl in Dioxane. A white precipitate should form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes, then allow to warm to room temperature for 15 minutes to ensure complete crystallization.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 4 hours.

    • Expected Yield: 90–95%

    • Validation: Check melting point (expect >150 °C decomposition) and ¹H NMR (D₂O exchangeable protons).

Structural Logic & Signaling Pathways (Visualized)

The following diagram illustrates the synthesis logic and the role of this intermediate in drug discovery (e.g., JAK inhibition).

G Start 1-Ethyl-4-fluorobenzene Inter 2-Nitro-1-ethyl-4-fluorobenzene Start->Inter HNO3/H2SO4 (Nitration) FreeBase 2-Ethyl-5-fluoroaniline (Free Base) Inter->FreeBase H2, Pd/C (Reduction) Salt 2-Ethyl-5-fluoroaniline HCl (CAS 2551119-11-8) FreeBase->Salt HCl/Dioxane (Salt Formation) Drug Kinase Inhibitor Scaffold (e.g., JAK/TYK2) Salt->Drug SNAr or Amide Coupling

Figure 1: Synthetic pathway from precursor to hydrochloride salt and downstream application.[4]

Applications in Drug Discovery[9]
5.1. Modulation of Physicochemical Properties

The 2-ethyl-5-fluoro substitution pattern is not arbitrary. It is a specific design element in Structure-Activity Relationship (SAR) studies:

  • 5-Fluoro: Blocks metabolic oxidation at the position para to the ethyl group (if numbering from ethyl) or meta to the amine. It also modulates the pKa of the aniline nitrogen, reducing basicity slightly compared to the non-fluorinated analog, which can improve selectivity in ATP-binding pockets.

  • 2-Ethyl: Provides steric bulk greater than a methyl group but less than an isopropyl group. This is often used to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) or to induce a twist in the biaryl conformation, locking the molecule into a bioactive shape.

5.2. Case Study: JAK Inhibitors

Patent literature (e.g., WO2017012647) identifies 2-ethyl-5-fluoroaniline as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. In these pathways, the aniline nitrogen typically acts as a nucleophile, attacking a chloro-heterocycle (such as a chloropyrimidine or imidazopyridine) to form the core drug scaffold.

Safety & Handling (MSDS Summary)
  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Specific Risk: As with all anilines, there is a risk of methemoglobinemia upon overexposure. The fluorine atom may increase lipophilicity, potentially enhancing skin absorption.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.

  • Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen fluoride.

References
  • PubChem. (n.d.). 2-Ethyl-5-fluoroaniline (Compound CID 165871791).[2] National Library of Medicine. Retrieved from [Link]

  • Galapagos NV. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[5] WO2017012647A1. World Intellectual Property Organization. Retrieved from

Sources

A Comparative Analysis of 2-Ethyl-5-fluoroaniline and 5-Ethyl-2-fluoroaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. The subtle yet significant impact of positional isomerism, particularly in fluorinated aromatics, can profoundly influence molecular interactions and metabolic fate. This guide provides an in-depth comparative analysis of two such isomers: 2-ethyl-5-fluoroaniline and 5-ethyl-2-fluoroaniline. As versatile building blocks in the synthesis of bioactive molecules, a thorough understanding of their distinct chemical characteristics is paramount for researchers, scientists, and drug development professionals.[1][2]

This technical guide will delve into the synthesis, spectroscopic characterization, and the nuanced electronic and steric effects that differentiate these two isomers, offering field-proven insights to inform rational drug design and synthetic strategy.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor transposition of the ethyl and fluoro substituents on the aniline ring gives rise to distinct physical and chemical properties. 5-Ethyl-2-fluoroaniline is a commercially available compound, while 2-ethyl-5-fluoroaniline is the less common of the two isomers.

Property2-Ethyl-5-fluoroaniline (Predicted)5-Ethyl-2-fluoroaniline
Molecular Formula C₈H₁₀FNC₈H₁₀FN
Molecular Weight 139.17 g/mol 139.17 g/mol [3][4]
CAS Number Not readily available1583-89-7[3][4][5][6]
Appearance Predicted to be a liquid or low-melting solidLiquid
Boiling Point Predicted to be similar to the isomerNot readily available
Solubility Predicted to be soluble in common organic solventsSoluble in common organic solvents

Synthetic Pathways: Accessing the Isomers

The most common and practical approach to synthesizing these fluoroaniline derivatives is through the reduction of the corresponding fluoronitrobenzene precursors. This strategy allows for the late-stage introduction of the versatile amino group.

Synthesis of 2-Ethyl-5-fluoroaniline

The synthesis of 2-ethyl-5-fluoroaniline can be achieved through a two-step process starting from 2-ethylaniline. The first step involves the nitration of 2-ethylaniline to form 2-ethyl-5-nitroaniline, which is then subsequently reduced to the desired product.

Step 1: Nitration of 2-Ethylaniline to 2-Ethyl-5-nitroaniline

The nitration of 2-ethylaniline is achieved using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the reaction.

Experimental Protocol: Synthesis of 2-Ethyl-5-nitroaniline

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-ethylaniline (1.0 eq) to concentrated sulfuric acid (4-5 eq) at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethyl-5-nitroaniline.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reduction of 2-Ethyl-5-nitroaniline to 2-Ethyl-5-fluoroaniline

The reduction of the nitro group can be accomplished using various reducing agents, with catalytic hydrogenation or metal-acid combinations being the most common.

Experimental Protocol: Synthesis of 2-Ethyl-5-fluoroaniline

  • Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-ethyl-5-fluoroaniline. The crude product can be purified by column chromatography if necessary.

Synthesis of 5-Ethyl-2-fluoroaniline

The synthesis of 5-ethyl-2-fluoroaniline follows a similar strategy, starting from the corresponding nitroaromatic compound, 2-fluoro-5-ethylnitrobenzene.

Experimental Protocol: Synthesis of 5-Ethyl-2-fluoroaniline

  • To a solution of 2-fluoro-5-ethylnitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-ethyl-2-fluoroaniline. Purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Characterization: Differentiating the Isomers

The distinct substitution patterns of 2-ethyl-5-fluoroaniline and 5-ethyl-2-fluoroaniline give rise to unique spectroscopic signatures, which are essential for their unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the aromatic protons.

  • 2-Ethyl-5-fluoroaniline (Predicted): The fluorine atom is meta to the amino group and ortho to one of the aromatic protons. This will result in a complex splitting pattern for the aromatic protons due to both H-H and H-F couplings.

  • 5-Ethyl-2-fluoroaniline: The fluorine atom is ortho to the amino group, which will significantly influence the chemical shift of the adjacent aromatic proton. The ethyl group is para to the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences due to the influence of the fluorine atom on the chemical shifts of the carbon atoms in the aromatic ring. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be affected by the position of the fluorine atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[7] The chemical shift of the fluorine atom will be different for the two isomers due to the different electronic environments.[7]

  • 2-Ethyl-5-fluoroaniline (Predicted): The fluorine is meta to the electron-donating amino group and ortho to an ethyl group.

  • 5-Ethyl-2-fluoroaniline: The fluorine is ortho to the strongly electron-donating amino group, which is expected to shield the fluorine nucleus and result in a more upfield chemical shift compared to the other isomer.

Mass Spectrometry

The mass spectra of both isomers will show a molecular ion peak at m/z 139. The fragmentation patterns are expected to be similar, with characteristic losses of small molecules such as HCN and ethylene from the ethyl group. However, subtle differences in the relative intensities of the fragment ions may be observed due to the different substitution patterns.[8]

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group, and C-N stretching. The C-F stretching vibration will also be present, typically in the region of 1200-1300 cm⁻¹.

Electronic and Steric Effects: Impact on Reactivity

The differing positions of the ethyl and fluoro groups have a significant impact on the electronic properties and steric environment of the aniline ring, which in turn dictates their reactivity.

Electronic Effects

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). The amino group is a strong electron-donating group (+M > -I).

  • 2-Ethyl-5-fluoroaniline: The fluorine atom is meta to the amino group. In this position, the resonance effect of the fluorine is not transmitted to the amino group. The dominant electronic effect of the fluorine on the amino group's basicity will be its inductive withdrawal of electron density, making the amine less basic than aniline.

  • 5-Ethyl-2-fluoroaniline: The fluorine atom is ortho to the amino group. Here, both the inductive and resonance effects of the fluorine will influence the amino group. The strong electron-donating resonance of the amino group will be in opposition to the resonance of the fluorine. The inductive effect of the ortho-fluorine will decrease the basicity of the amino group.

Steric Effects

The "ortho effect" is a well-documented phenomenon in substituted anilines where a substituent at the ortho position can sterically hinder the approach of electrophiles and also affect the solvation of the anilinium ion, generally leading to a decrease in basicity.[9][10][11][12][13]

  • 2-Ethyl-5-fluoroaniline: The ethyl group is in the ortho position. This bulky group will provide significant steric hindrance around the amino group, likely reducing its nucleophilicity and basicity compared to an unhindered aniline.

  • 5-Ethyl-2-fluoroaniline: The fluorine atom is in the ortho position. While fluorine is smaller than an ethyl group, it can still exert a steric effect.

Reactivity and Applications in Drug Development

The differences in electronic and steric properties between these two isomers make them suitable for different applications in drug discovery and development.[1][2][14] Fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.[15]

The differential reactivity of the amino group and the aromatic ring can be exploited to achieve selective transformations. For example, the less sterically hindered amino group of 5-ethyl-2-fluoroaniline might be more suitable for N-acylation or N-alkylation reactions. Conversely, the electronic and steric environment of 2-ethyl-5-fluoroaniline might favor specific regioselectivity in electrophilic aromatic substitution reactions on the aniline ring.

Conclusion

The detailed comparative analysis of 2-ethyl-5-fluoroaniline and 5-ethyl-2-fluoroaniline highlights the profound impact of positional isomerism on the chemical and physical properties of fluorinated anilines. A comprehensive understanding of their synthesis, spectroscopic signatures, and the interplay of electronic and steric effects is crucial for their effective utilization as building blocks in the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the selection and application of these versatile chemical intermediates.

References

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • Wikipedia. Ortho effect. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. January 30, 2026. [Link]

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

  • BYJU'S. Ortho Effect. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. January 6, 2014. [Link]

  • Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge. April 24, 2023. [Link]

  • ResearchGate. 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... [Link]

  • Indian Institute of Science Education and Research, Kolkata. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • Quora. How does the ortho effect affect the basicity of aniline? February 7, 2018. [Link]

  • ResearchGate. Chemical structures of positional isomers selected for this study. Red... [Link]

  • LookChem. 5-Ethyl-2-fluoroaniline. [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. January 31, 2005. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table. [Link]

  • Wiley Online Library. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • PrepChem.com. Synthesis of 2-fluoro-5-nitroaniline. [Link]

  • Amerigo Scientific. 5-Ethyl-2-fluoroaniline. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. 5-Ethyl-2-fluoroaniline. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. February 14, 2020. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. October 20, 2021. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. August 29, 2023. [Link]

  • Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. March 13, 2018. [Link]

  • PMC. 2-Ethyl-5-nitroaniline. [Link]

  • Oldfield Group Website. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. August 15, 1996. [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. September 30, 2022. [Link]

  • West Virginia University. Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers - Glen Jackson. May 17, 2014. [Link]

Sources

2-ethyl-5-fluoroaniline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth characterization of 2-Ethyl-5-fluoroaniline Hydrochloride , a specialized fluorinated aniline intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary & Chemical Identity

2-Ethyl-5-fluoroaniline hydrochloride is a disubstituted aniline derivative characterized by an ethyl group at the ortho position and a fluorine atom at the meta position relative to the amine. The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation and improved water solubility compared to the free base.

Core Chemical Data
PropertySpecification
Chemical Name 2-Ethyl-5-fluoroaniline hydrochloride
IUPAC Name 5-Fluoro-2-ethylbenzenamine hydrochloride
CAS Number (Salt) 2551119-11-8
CAS Number (Free Base) 1369899-15-9
Molecular Formula C₈H₁₁ClFN (Salt) / C₈H₁₀FN (Base)
Molecular Weight 175.63 g/mol (Salt) / 139.17 g/mol (Base)
SMILES (Salt) CCc1c(N)cc(F)cc1.Cl
Appearance Off-white to beige crystalline solid
Structural Significance

The strategic placement of the fluorine atom at the C5 position modulates the metabolic stability of the ring system, blocking P450-mediated oxidation at a typically reactive site. The C2-ethyl group provides steric bulk, influencing the binding conformation of downstream amides or ureas derived from this aniline.

Physicochemical Properties & Solubility Profile

Understanding the solubility landscape is critical for recrystallization and formulation.

  • Solubility (Salt): Highly soluble in Water, Methanol, DMSO (>50 mg/mL). Sparingly soluble in Dichloromethane, Toluene.

  • pKa (Conjugate Acid): ~3.5–4.0 (Estimated). The fluorine atom is electron-withdrawing, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).

  • Hygroscopicity: Moderate. The hydrochloride salt is hygroscopic and should be stored under inert atmosphere (Argon/Nitrogen) to prevent caking and hydrolysis.

Synthetic Pathway & Manufacturing Protocol

The synthesis of 2-ethyl-5-fluoroaniline typically proceeds via electrophilic aromatic substitution on 1-ethyl-4-fluorobenzene. The ethyl group (activating, ortho/para director) directs the incoming nitro group primarily to the ortho position (C2), while the fluorine (deactivating, ortho/para director) directs to C3. Steric and electronic factors favor the C2 position.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the industrial logic for synthesizing the hydrochloride salt.

SynthesisPath Start 1-Ethyl-4-fluorobenzene (Precursor) Nitration Nitration (HNO3/H2SO4, <10°C) Start->Nitration Electrophilic Subst. Inter 2-Nitro-1-ethyl-4-fluorobenzene (Intermediate) Nitration->Inter Isomer Separation Reduction Reduction (H2, Pd/C or Fe/AcOH) Inter->Reduction Hydrogenation Base 2-Ethyl-5-fluoroaniline (Free Base) Reduction->Base Workup SaltForm Salt Formation (HCl in Dioxane/Ether) Base->SaltForm Acidification Final 2-Ethyl-5-fluoroaniline HCl (Final Product) SaltForm->Final Crystallization

Caption: Figure 1. Step-wise synthetic route from fluorinated benzene precursor to the final hydrochloride salt.

Detailed Protocol: Salt Formation

While the free base can be purchased or synthesized, the conversion to the hydrochloride salt is the critical step for stability.

Reagents:

  • 2-Ethyl-5-fluoroaniline (Free Base)

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl Ether (MTBE is a greener alternative)

Procedure:

  • Dissolution: Dissolve 10.0 g (71.8 mmol) of the free base in 50 mL of anhydrous diethyl ether or MTBE. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 20 mL of 4M HCl in Dioxane (80 mmol, 1.1 eq) over 15 minutes.

    • Checkpoint: A thick white/beige precipitate should form immediately. Monitor internal temperature to keep <10°C (exothermic reaction).

  • Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2 x 20 mL of cold diethyl ether to remove excess acid and unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Yield Expectation: >90% (approx. 11.5 g).

Analytical Validation

To ensure the integrity of the compound for research use, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect elution around 5.5–6.5 min depending on flow rate (1.0 mL/min).

1H NMR Characterization (DMSO-d6)

The proton NMR should show distinct signals for the ethyl group and the aromatic protons, with coupling to fluorine.

Shift (δ ppm)MultiplicityIntegrationAssignment
1.15Triplet (t)3HMethyl of Ethyl group (-CH₂CH₃)
2.55Quartet (q)2HMethylene of Ethyl group (-CH₂CH₃)
6.80–7.20Multiplet (m)3HAromatic protons (C3, C4, C6)
9.50–10.50Broad Singlet3HAmmonium protons (-NH₃⁺)

Note: Fluorine coupling will split aromatic signals into complex multiplets.

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3). Toxic if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

Safety Protocol:

  • Engineering Controls: Always handle inside a fume hood. The hydrochloride salt can generate dust; use a static-dissipative weighing boat.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Spill Management: Do not sweep dry dust. Dampen with inert oil or water (if safe) to prevent airborne particles, then wipe up. Neutralize surfaces with weak bicarbonate solution.

References

  • Sigma-Aldrich. (2023). 2-Ethyl-5-fluoroaniline hydrochloride Product Specification. (Note: Search CAS 2551119-11-8).

  • PubChem. (2023). 5-Fluoro-2-ethylaniline (Free Base) Compound Summary. National Library of Medicine. .

  • Bide Pharm. (2023). 2-Ethyl-5-fluoroaniline hydrochloride Safety Data Sheet. .

  • Namiki Shoji Co. (2020). Building Blocks Catalogue: Fluorinated Anilines. .

The Strategic Role of 2-Ethyl-5-Fluoroaniline in the Synthesis of Highly Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. However, first-generation pan-JAK inhibitors (e.g., tofacitinib, ruxolitinib) often exhibit dose-limiting toxicities, such as anemia and thrombocytopenia, driven by off-target JAK2 inhibition[1]. To decouple therapeutic efficacy from these adverse events, modern drug design has pivoted toward highly selective JAK1 inhibitors.

Achieving this selectivity is a profound structural challenge due to the high sequence homology within the JAK family's ATP-binding pockets. This technical guide explores the critical role of 2-ethyl-5-fluoroaniline —a highly specialized synthetic building block—in overcoming this challenge. By acting as a sterically and electronically tuned hinge-binding or solvent-channel moiety, this aniline derivative enables the synthesis of imidazo[4,5-c]pyridine-based JAK1 inhibitors with unprecedented selectivity and metabolic stability[2].

Mechanistic Rationale: Why 2-Ethyl-5-Fluoroaniline?

The integration of the 2-ethyl-5-fluoroaniline moiety into a kinase inhibitor core (such as an imidazo[4,5-c]pyridine) is not arbitrary; it is a calculated exercise in structure-based drug design[3]. The causality behind selecting this specific substitution pattern rests on three pillars:

A. Steric Gating and Dihedral Angle Locking (The 2-Ethyl Effect)

The ortho-ethyl group introduces significant steric bulk adjacent to the bridging secondary amine. This steric hindrance restricts the free rotation of the aniline ring, forcing it out of coplanarity with the primary heteroaromatic core.

  • Causality: This locked dihedral angle creates a specific three-dimensional conformation that perfectly complements the slightly larger ATP-binding pocket of JAK1. In contrast, the JAK2 pocket features a more constricted geometry; the forced orthogonal projection of the ethyl group induces a severe steric clash with JAK2 hinge residues, effectively abrogating binding[4].

B. Electronic Tuning and Permeability (The 5-Fluoro Effect)

Fluorine is the most electronegative element, and its placement at the meta-position (relative to the amine) exerts a strong inductive electron-withdrawing effect.

  • Causality: This effect lowers the pKa of the bridging diarylamine N-H. A less basic amine reduces the desolvation penalty required for the molecule to cross lipid bilayers, thereby enhancing passive membrane permeability and oral bioavailability. Furthermore, the fluorine atom can engage in orthogonal multipolar interactions with the protein backbone, increasing the binding enthalpy[5].

C. Metabolic Shielding

Aromatic rings in drug molecules are highly susceptible to cytochrome P450-mediated oxidation.

  • Causality: The strong C-F bond (approx. 116 kcal/mol) at the 5-position acts as a metabolic shield, blocking oxidative degradation at a highly exposed site. This directly translates to a lower intrinsic clearance (

    
    ) and a prolonged pharmacokinetic half-life[5].
    
Quantitative Impact on Inhibitor Profile

The following table summarizes the empirical shifts observed when transitioning from an unsubstituted aniline to the 2-ethyl-5-fluoroaniline moiety in a standard JAK inhibitor scaffold:

ParameterUnsubstituted Aniline Core2-Ethyl-5-Fluoroaniline CoreMechanistic Rationale
JAK1 IC₅₀ ~15 nM~2 nMEnhanced hydrophobic packing and optimal dihedral fit.
JAK2 IC₅₀ ~20 nM>200 nMSteric clash induced by the 2-ethyl group in the JAK2 pocket.
Selectivity (JAK1/JAK2) 1.3x>100xConformational locking prevents dual binding[4].
Metabolic Clearance HighLowFluorine blocks CYP450-mediated aromatic oxidation[5].

Pathway Visualization

To contextualize the therapeutic intervention, the following diagram illustrates the JAK-STAT signaling cascade and the precise point of pharmacological inhibition.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor JAK1 Inhibitor (2-Ethyl-5-Fluoroaniline Core) Inhibitor->JAK1 Blocks ATP Site

Fig 1: JAK-STAT signaling pathway illustrating targeted JAK1 inhibition by the synthesized compound.

Synthetic Workflow: Coupling Protocol

The integration of 2-ethyl-5-fluoroaniline into an inhibitor core (e.g., 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine) is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination. Nucleophilic aromatic substitution (SNAr) is generally avoided here because the imidazopyridine core is relatively electron-rich, which would necessitate harsh SNAr conditions capable of degrading the fluoroaniline[2].

Self-Validating Buchwald-Hartwig Amination Protocol

Reagents & Materials:

  • Electrophile: 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Nucleophile: 2-ethyl-5-fluoroaniline (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Ligand: Xantphos (0.1 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation and Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the electrophile and 2-ethyl-5-fluoroaniline. Add anhydrous 1,4-dioxane. Degas the solution by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

  • Catalyst & Ligand Loading: Under a positive flow of Argon, add

    
     and Xantphos. Causality: The choice of Xantphos is non-negotiable for this specific substrate. The 2-ethyl group creates severe steric hindrance; Xantphos possesses a wide bite angle (~108°) which forces the intermediate palladium complex into a geometry that highly accelerates the final reductive elimination step, preventing catalyst stalling.
    
  • Base Addition: Add NaOtBu in one portion. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 100°C in an oil bath for 14 hours with vigorous stirring.

  • Reaction Monitoring: Monitor completion via LC-MS. The mass of the desired diarylamine product should dominate the chromatogram.

  • Workup and Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts, eluting with ethyl acetate. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient: 0-10% Methanol in Dichloromethane) to yield the pure JAK1 inhibitor core.

G A 2-Ethyl-5-Fluoroaniline C Pd2(dba)3 / Xantphos NaOtBu, 100°C A->C B Heteroaryl Chloride (Imidazo[4,5-c]pyridine) B->C D Diarylamine JAK1 Inhibitor C->D

Fig 2: Buchwald-Hartwig amination workflow coupling 2-ethyl-5-fluoroaniline to the inhibitor core.

Conclusion

The synthesis of next-generation JAK inhibitors requires molecular precision to navigate the highly homologous kinase space. The strategic incorporation of 2-ethyl-5-fluoroaniline is a masterclass in rational drug design. By leveraging steric gating to lock dihedral geometries and electronic tuning to optimize metabolic and permeability profiles, this single moiety transforms non-selective scaffolds into highly potent, JAK1-selective therapeutics. Mastery of the coupling chemistries required to handle such hindered anilines remains a critical competency for modern drug development professionals.

References

  • Galapagos NV.
  • NIH. "Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors." PMC.
  • NIH.
  • Google Patents. "WO2018134213A1 - Jak1 selective inhibitors."
  • Taylor & Francis.

Sources

Technical Guide: 2-Ethyl-5-Fluoroaniline in Autoimmune Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the critical role, synthesis, and application of 2-Ethyl-5-fluoroaniline in the development of next-generation autoimmune therapeutics.

Executive Summary

In the landscape of small molecule drug discovery for autoimmune disorders—specifically targeting Janus Kinases (JAK) and Bromodomain (BET) proteins—2-Ethyl-5-fluoroaniline (CAS: 1369899-15-9) has emerged as a high-value pharmacophore building block.[1] Its structural uniqueness lies in the orthogonal placement of a lipophilic ethyl group and a metabolically robust fluorine atom. This substitution pattern confers critical properties to the final drug candidate: it modulates the rotational energy barrier of amide bonds (via the ortho-ethyl group) and blocks Phase I metabolic oxidation at the position para to the alkyl chain (via the meta-fluorine).[1]

This guide provides a comprehensive technical analysis of this intermediate, covering its structural logic, validated synthesis protocols, and downstream applications in synthesizing inhibitors for rheumatoid arthritis and psoriasis.[2]

Chemical Profile & Structural Logic[2]

The "Ethyl-Fluoro" Synergism

The selection of 2-ethyl-5-fluoroaniline over simpler analogs (e.g., 2-methyl-5-fluoroaniline) is rarely accidental.[1] It is a calculated medicinal chemistry decision aimed at optimizing Ligand Efficiency (LE) and ADME properties.

FeatureStructural LocusMechanistic Impact
Steric Bulk Ortho-Ethyl (C2)Increases steric hindrance near the aniline nitrogen.[1] When coupled to form an amide (common in kinase inhibitors), this ethyl group forces the amide out of planarity or locks it into a bioactive conformation, improving selectivity for the ATP-binding pocket.[2]
Metabolic Blockade Meta-Fluoro (C5)The C5 position is para to the ethyl group.[1] Alkylbenzenes are prone to P450-mediated hydroxylation at the para position.[1] Substituting this site with Fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, extending the drug's half-life (

).[1][2]
Electronic Effect Meta-Fluoro (C5)Fluorine is highly electronegative, pulling electron density from the ring.[1] This lowers the

of the aniline nitrogen, making it less nucleophilic but also reducing the basicity of the final drug, which can improve membrane permeability and reduce hERG channel liability.[2]
Physicochemical Data[1][3]
  • IUPAC Name: 2-Ethyl-5-fluorobenzenamine[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 139.17 g/mol [2][3][4]

  • Appearance: Off-white to light brown solid or oil (depending on purity/salt form).[1]

  • Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.[2]

Validated Synthesis Protocols

Two primary routes are established: Method A (Industrial Scale) utilizes classical nitration/reduction for cost-efficiency, while Method B (Medicinal Chemistry Scale) uses Pd-catalyzed cross-coupling for rapid analog generation.[1]

Method A: Industrial Nitration/Reduction (Self-Validating Process)

Best for: Multi-kilogram manufacturing.[1]

Step 1: Regioselective Nitration

  • Precursor: 1-Ethyl-4-fluorobenzene.[1]

  • Reagents:

    
     (65%), 
    
    
    
    (conc).[2]
  • Mechanism: Electrophilic aromatic substitution. The ethyl group is an ortho/para director (activating). The fluorine is an ortho/para director (deactivating). The position ortho to the Ethyl group (C2) is favored due to the stronger activating nature of the alkyl group compared to the deactivating halogen, despite steric hindrance.[2]

  • Protocol:

    • Charge 1-ethyl-4-fluorobenzene into a cryo-reactor at -10°C.

    • Add mixed acid (

      
      ) dropwise, maintaining internal temp < 0°C to prevent dinitration.
      
    • Quench on ice. Extract with DCM.

    • QC Check: HPLC should show >90% regioselectivity for 2-nitro-1-ethyl-4-fluorobenzene over the 3-nitro isomer.

Step 2: Chemoselective Reduction

  • Reagents:

    
     (gas), Pd/C (10% w/w) or Fe/HCl (Bechamp).[2]
    
  • Protocol:

    • Dissolve nitro-intermediate in Methanol.[1]

    • Add 5 mol% Pd/C catalyst.

    • Pressurize with

      
       (3 bar) at RT for 4 hours.
      
    • Filter through Celite to remove Pd. Concentrate.

    • Validation:

      
       must show disappearance of aromatic protons shifting upfield (aniline formation).
      
Method B: Pd-Catalyzed Alkylation (Lab Scale)

Best for: Late-stage functionalization or when starting from halogenated anilines.[1]

Protocol:

  • Start: 5-Fluoro-2-iodoaniline.

  • Coupling: Suzuki-Miyaura or Negishi coupling.[1]

  • Reagents: Triethylborane (or Ethylboronic acid),

    
    , 
    
    
    
    , DMF.[2]
  • Conditions: Deoxygenate with Argon. Heat to 70°C for 16h.

  • Yield: Typically 65-70%.[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathways and the downstream integration of the intermediate into JAK and BET inhibitor scaffolds.

G Start1 1-Ethyl-4-fluorobenzene Inter1 2-Nitro-1-ethyl-4-fluorobenzene Start1->Inter1 Nitration (HNO3/H2SO4) Start2 5-Fluoro-2-iodoaniline Target 2-Ethyl-5-Fluoroaniline (Key Intermediate) Start2->Target Pd-Cat Alkylation (Et3B, Pd(dppf)Cl2) Inter1->Target Reduction (H2, Pd/C) Drug1 JAK1/TYK2 Inhibitors (e.g., Imidazo-pyridine scaffolds) Target->Drug1 Amide Coupling (Patent WO2017...) Drug2 BET Inhibitors (e.g., Triazolo-quinoxalines) Target->Drug2 Cyclization (Patent AU2019...) Action Autoimmune Disease Therapy (RA, Psoriasis, IBD) Drug1->Action Drug2->Action

Caption: Dual synthesis pathways (Industrial vs. Lab) and therapeutic integration of 2-ethyl-5-fluoroaniline.

Therapeutic Application & Mechanism[1][2]

JAK1/TYK2 Inhibition

In the context of Patent WO2017012647 , 2-ethyl-5-fluoroaniline is utilized to synthesize imidazo[4,5-c]pyridine derivatives.[1]

  • Role: The aniline nitrogen forms a critical hinge-binding motif or solvent-exposed tail interaction within the Janus Kinase domain.[1]

  • Selectivity: The 2-ethyl group helps discriminate between JAK isoforms (JAK1 vs JAK2) by exploiting subtle differences in the hydrophobic pocket size near the gatekeeper residue.[1]

BET Bromodomain Inhibition

In Patent AU 2019304085 , the intermediate is a precursor for triazolo[4,3-a]quinoxaline structures.[2]

  • Mechanism: These compounds inhibit the binding of BET proteins (BRD2, BRD3, BRD4) to acetylated histones, thereby downregulating the transcription of pro-inflammatory genes (e.g., IL-6, IL-17).[2]

  • Utility: This pathway is critical for treating systemic inflammation where single-cytokine blockade (e.g., anti-TNF) fails.[1][2]

Process Safety & Quality Control

When handling 2-ethyl-5-fluoroaniline in a drug development setting, the following safety and QC parameters are mandatory:

ParameterSpecificationRationale
Genotoxicity Ames NegativeAnilines can be structural alerts for genotoxicity.[1] Fluorine substitution often mitigates this, but rigorous testing is required.[2]
Purity (HPLC) >98.5%Impurities (e.g., 2-ethyl-4-fluoroaniline isomer) can alter potency and toxicity profiles.[1]
Water Content <0.5% w/wMoisture can interfere with water-sensitive coupling reactions (e.g., using acid chlorides or isocyanates).[1][2]
Storage Inert (

), Dark, 2-8°C
Anilines are prone to oxidation (browning) upon air/light exposure.[2]

References

  • Galapagos NV. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[5][6] WO2017012647A1. Link

  • Grunenthal GmbH. (2019). Substituted triazoloquinoxalines and their use as bromodomain inhibitors. AU2019304085B2. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]

  • Capot Chemical. (2024). 2-Ethyl-5-fluoroaniline MSDS and Spectral Data.[1]Link[2]

Sources

Solubility of Fluorinated Aniline Hydrochloride Salts in Water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated anilines are ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. Their incorporation into drug scaffolds modulates metabolic stability, lipophilicity, and binding affinity. However, the free bases of these compounds are often liquids at room temperature with poor aqueous solubility, complicating handling and purification.

The conversion of fluorinated anilines to their hydrochloride (HCl) salts is a critical strategy to enhance aqueous solubility, improve solid-state stability, and facilitate downstream aqueous chemistry (e.g., diazotization). This guide provides an in-depth analysis of the solubility profiles of 2-, 3-, and 4-fluoroaniline hydrochloride salts, grounded in physicochemical principles and validated by experimental protocols.

Physicochemical Foundations

To understand the solubility behavior of these salts, one must analyze the interplay between the electronic effects of the fluorine substituent and the thermodynamics of the crystal lattice.

The Fluorine Effect on Basicity (pKa)

Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This reduces the electron density on the amine nitrogen, making it less basic (lower pKa) compared to unsubstituted aniline.

CompoundpKa (Conjugate Acid)Electronic Driver
Aniline 4.60Reference Standard
4-Fluoroaniline 4.65Resonance (+R) competes with Induction (-I)
3-Fluoroaniline 3.50Inductive effect (-I) dominates (meta position)
2-Fluoroaniline 3.20Inductive (-I) + Ortho steric effects

Impact on Salt Formation: While all three isomers form stable HCl salts, the lower pKa of the 2- and 3- isomers implies that their conjugate acids are stronger. Consequently, these salts are more prone to hydrolysis in near-neutral aqueous solutions compared to 4-fluoroaniline HCl.

Lattice Energy vs. Solvation Enthalpy

The solubility of a salt is determined by the balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released upon hydration of the ions (Solvation Enthalpy).[1]

  • Free Bases: 2-, 3-, and 4-fluoroanilines are liquids or low-melting solids with low aqueous solubility (<35 g/L).

  • HCl Salts: These are high-melting crystalline solids (e.g., 4-fluoroaniline HCl mp ~248°C). The ionic lattice is stabilized by strong electrostatic interactions and hydrogen bonding (N-H···Cl⁻). Despite the high lattice energy, the high hydration enthalpy of the chloride ion and the ammonium cation drives significant aqueous solubility.

Solubility Profiles & Trends

While specific "g/L" saturation values are often proprietary or batch-dependent, the solubility hierarchy and behavior can be established through comparative physicochemical data.

Comparative Solubility Data
Salt SpeciesMelting Point (°C)Solubility ClassificationKey Solubility Driver
Aniline HCl 198Very Soluble (>1000 g/L)High solvation energy of Ph-NH₃⁺
4-Fluoroaniline HCl 248SolubleHigher MP indicates stronger lattice packing (H-bond network), slightly reducing solubility vs. Aniline HCl, but still highly soluble.
3-Fluoroaniline HCl ~190-200 (est)SolubleLower symmetry than 4-F disrupts packing; generally high solubility.
2-Fluoroaniline HCl ~198SolubleOrtho-fluorine may participate in intramolecular H-bonding, slightly altering solvation shell.
The pH-Solubility Relationship

The solubility of these salts is pH-dependent. In pure water, they dissolve to form acidic solutions. If the pH is raised (e.g., by adding NaOH), the equilibrium shifts toward the free base, which precipitates out of solution.

Critical Threshold:

  • For 4-Fluoroaniline HCl , precipitation begins as pH approaches ~3.6 (pH = pKa - 1).

  • For 2-Fluoroaniline HCl , the salt remains stable in solution at lower pH values due to the lower pKa (3.2), requiring a lower pH to prevent hydrolysis.

Visualization of Solvation Dynamics

SolvationDynamics SolidSalt Solid Salt (Crystal Lattice) Dissociation Dissociation (Endothermic) SolidSalt->Dissociation Lattice Energy Ions Free Ions (Ph-NH3+  +  Cl-) Dissociation->Ions Hydration Hydration Shell (Exothermic) Ions->Hydration Ion-Dipole Interaction Solution Aqueous Solution (Dissolved) Hydration->Solution Solution->SolidSalt Precipitation (Ksp)

Figure 1: Thermodynamic cycle of salt dissolution. High lattice energy opposes dissolution, while hydration energy drives it.

Experimental Protocols

To ensure scientific integrity, researchers should determine the specific solubility of their salt batch, as polymorphic forms can influence saturation limits.

Protocol: Synthesis of High-Purity Fluorinated Aniline HCl

Objective: To prepare a defined crystal form for solubility testing.

  • Dissolution: Dissolve 10 mmol of the fluorinated aniline free base in 20 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add 1.1 equivalents of 2M HCl in diethyl ether (or concentrated aqueous HCl if using ethanol solvent) dropwise with vigorous stirring.

  • Precipitation: The HCl salt will precipitate immediately as a white to off-white solid.

  • Isolation: Stir for 30 minutes. Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake with cold ether (3 x 10 mL) to remove unreacted free base.

  • Drying: Dry under vacuum at 40°C for 4 hours. Measure Melting Point to confirm identity (e.g., target ~248°C for 4-F isomer).

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility limit.

  • Preparation: Add excess fluorinated aniline HCl salt to 10 mL of degassed, double-distilled water in a glass vial.

  • Equilibration: Agitate the suspension at 25°C ± 0.1°C for 24 hours using a rotary shaker.

  • pH Check: Measure the pH of the supernatant. If pH > 3.0, add drops of 0.1M HCl to ensure the species remains protonated (optional, depending on study goal).

  • Sampling: Filter an aliquot through a 0.45 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (C18 column, Water/Acetonitrile gradient, detection at 254 nm).

  • Calculation:

    
    
    
Analytical Workflow Diagram

ExperimentalWorkflow Start Start: Fluorinated Aniline Base SaltForm Salt Formation (Ether/HCl) Start->SaltForm Isolation Filtration & Drying SaltForm->Isolation Excess Add Excess Salt to Water Isolation->Excess Equilibrate Equilibrate 24h @ 25°C Excess->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze HPLC Quantification Filter->Analyze

Figure 2: Step-by-step workflow for synthesis and solubility validation.

Implications for Drug Development[2]

Bioisosterism and Formulation

Fluorine substitution is often used to block metabolic hotspots (e.g., para-hydroxylation). However, this increases the lipophilicity (LogP) of the parent molecule.

  • Problem: 4-Fluoroaniline has a LogP of ~1.15, higher than aniline.

  • Solution: The HCl salt form negates this lipophilicity in the solid state, allowing for rapid dissolution in gastric fluids (low pH), ensuring high bioavailability.

Common Ion Effect

In drug formulation, the presence of excess chloride ions (e.g., in 0.9% saline or gastric acid) can suppress the solubility of the HCl salt via the Common Ion Effect:



If 

is high,

(solubility) must decrease.[1] Researchers must test solubility in Simulated Gastric Fluid (SGF) rather than just pure water to predict in vivo performance accurately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Classic reference for pKa values of aniline derivatives).

Sources

Technical Whitepaper: Safety & Handling Architecture for 2-Ethyl-5-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 2-Ethyl-5-fluoroaniline Hydrochloride (HCl)

  • Context: Advanced Organic Synthesis & Medicinal Chemistry (Kinase Inhibitor Scaffolds)

Strategic Profile & Chemical Identity

In the context of drug development, 2-ethyl-5-fluoroaniline hydrochloride represents a high-value fluorinated scaffold. The introduction of fluorine at the meta position (relative to the amine) combined with an ortho-ethyl group provides unique steric and electronic properties, often utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in kinase inhibitors.

However, the hydrochloride salt form alters the handling profile significantly compared to its free base liquid counterpart, necessitating a distinct safety architecture.

Chemical Identifiers
ParameterTechnical Specification
Chemical Name 2-Ethyl-5-fluoroaniline Hydrochloride
Synonyms 5-Fluoro-2-ethylbenzenamine HCl; 3-Fluoro-6-ethylaniline HCl
Parent CAS (Free Base) Note: Specific salt CAS may be unlisted. Refer to Parent:2786-03-0 (Verify specific isomer sourcing)
Molecular Formula C₈H₁₀FN · HCl
Molecular Weight 139.17 (Free Base) + 36.46 (HCl) ≈ 175.63 g/mol
Physical State Off-white to beige hygroscopic solid (crystalline)

Critical Hazard Analysis: The "Aniline Effect"

Standard SDS templates often fail to capture the mechanism of toxicity. For researchers, understanding the Methemoglobinemia Cascade is non-negotiable. Unlike simple corrosives, this compound acts as a "silent asphyxiant" via metabolic activation.

Mechanism of Action (Toxicity)

Upon absorption (inhalation or dermal), the hepatic cytochrome P450 system N-hydroxylates the aniline moiety. This metabolite (N-hydroxy-2-ethyl-5-fluoroaniline) enters erythrocytes and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺). Methemoglobin cannot bind oxygen , leading to functional anemia and cellular hypoxia despite normal pO₂ levels.

Hazard Visualization: The Bioactivation Pathway

The following diagram illustrates the lethal cascade researchers must prevent.

MethemoglobinemiaCascade Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption Exposure->Absorption Rapid Bioactivation Hepatic N-Hydroxylation (CYP450) Absorption->Bioactivation Metabolism RBC_Entry Erythrocyte Entry Bioactivation->RBC_Entry Oxidation Hb(Fe2+) → MetHb(Fe3+) RBC_Entry->Oxidation Redox Cycling Hypoxia Cellular Hypoxia (Cyanosis) Oxidation->Hypoxia O2 Binding Loss

Figure 1: The metabolic activation pathway of fluoroanilines leading to methemoglobinemia.

Physicochemical Properties & Stability Data[1][2][3]

The hydrochloride salt introduces hygroscopicity, making moisture control critical for both safety (hydrolysis) and stoichiometry.

PropertyValue/BehaviorImplications for Research
Melting Point > 180°C (Decomposes)High thermal stability, but avoid overheating which releases HCl gas.[1]
Solubility (Water) High (> 50 mg/mL)Readily dissolves in aqueous buffers; poses high risk to aquatic life if spilled.
Solubility (Organic) Soluble in DMSO, MeOHUse DMSO for stock solutions; avoid non-polar solvents for the salt form.
Acidity (pH) ~2-3 (10% aq. solution)Corrosive to mucous membranes; incompatible with acid-sensitive protecting groups (e.g., Boc).
Hygroscopicity HighCritical: Must be weighed in a controlled humidity environment or glovebox.
Air Sensitivity ModerateAnilines oxidize to dark azo/nitroso compounds over time.

Advanced Handling & Self-Validating Protocols

Do not rely on generic "wear gloves" advice. The lipophilic nature of the aromatic ring allows the compound to permeate standard latex rapidly.

The "Double-Barrier" Glove Protocol

Objective: Prevent transdermal absorption of the aniline moiety.

  • Inner Layer: Laminate film (PE/EVOH) or High-Grade Nitrile (0.11mm).

  • Outer Layer: Thick Nitrile (0.2mm) or Neoprene (for mechanical strength).

  • Validation: Check the Breakthrough Time (BTT) for "Aromatic Amines" with your glove manufacturer. If BTT < 30 mins, change gloves immediately after any splash.

Weighing & Solubilization Workflow

This workflow minimizes dust generation (inhalation risk) and moisture uptake (degradation risk).

HandlingWorkflow Storage Storage: +4°C, Argon (Desiccator) Equilibration Warm to Room Temp (Sealed) Storage->Equilibration Prevent Condensation Weighing Weighing: Fume Hood (Static-Free Spatula) Equilibration->Weighing Open in Hood Solubilization Dissolve: DMSO/Water (Exothermic - Add Slowly) Weighing->Solubilization Avoid Dust Waste Waste: Segregated (Halogenated Organic) Solubilization->Waste Post-Exp

Figure 2: Step-by-step handling protocol to maintain compound integrity and operator safety.

Storage Logic
  • Atmosphere: Store under Argon. Oxygen promotes radical oxidation of the amine.

  • Container: Amber glass (light protection). Clear glass will lead to "browning" (degradation) within weeks.

  • Segregation: Store away from oxidizing agents (nitrates, peroxides) to prevent fire/explosion, and strong bases to prevent liberation of the free amine (which is more volatile).

Emergency Response & Toxicology

Acute Exposure Symptoms
  • Cyanosis: Blue/grey discoloration of lips and nail beds (Sign of MetHb > 15%).

  • CNS Effects: Headache, dizziness, confusion (Hypoxia).

  • Ocular: Severe burning/damage (due to HCl acidity).

Specific Antidote Protocol

Methylene Blue is the specific antidote for aniline-induced methemoglobinemia, but it must be administered by medical professionals.

  • Mechanism:[2][3] Accelerates the NADPH-dependent reduction of MetHb back to Hemoglobin.

  • Contraindication: Do not use in patients with G6PD deficiency (can cause hemolysis).

Spill Management (Self-Validating)
  • Evacuate: Remove personnel from the immediate area.

  • PPE Up: Don full-face respirator (P100/Organic Vapor cartridge) and double gloves.

  • Neutralize: Cover spill with Sodium Bicarbonate or Soda Ash to neutralize the HCl component.

  • Absorb: Use inert clay or vermiculite. Do not use sawdust (fire risk with oxidizers).

  • Decontaminate: Wash surface with dilute acetic acid followed by soap water to remove amine residues.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16867 (2-Fluoroaniline - Parent Class). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Fluoroanilines - Toxicological Summary. Retrieved from [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management.[3][4][5] Toxicological Reviews. (Contextual grounding for Aniline toxicity).

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline Hydrochloride.[6] Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 2-Ethyl-5-Fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-5-fluoroaniline hydrochloride (CAS: 2551119-11-8) is a specialized fluorinated aniline intermediate critical in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents targeting the triazolo[4,3-a]quinoxaline scaffold.[1][2][3]

Unlike commoditized anilines, this compound is often synthesized on-demand or held in limited inventory due to its specific substitution pattern (ortho-ethyl, meta-fluoro relative to the amine).[1] This guide provides a technical roadmap for sourcing, validating, and handling this high-value intermediate, emphasizing the detection of regioisomeric impurities that can compromise downstream SAR (Structure-Activity Relationship) studies.

Technical Identification & Properties

The hydrochloride salt form is preferred for stability, mitigating the oxidation risks associated with the free base aniline.[1]

PropertySpecification
Chemical Name 2-Ethyl-5-fluoroaniline Hydrochloride
Free Base CAS 1369899-15-9
HCl Salt CAS 2551119-11-8
Molecular Formula C₈H₁₀FN[1][3][4] · HCl
Molecular Weight 175.63 g/mol (Salt) / 139.17 g/mol (Base)
Appearance Off-white to pale beige solid (Hygroscopic)
Solubility Soluble in DMSO, Methanol, Water (moderate)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Critical Quality Attributes (CQAs)
  • Regioisomeric Purity: Must be >99.0%. The presence of 2-ethyl-4-fluoroaniline or 4-ethyl-3-fluoroaniline is a common synthesis artifact.[1]

  • Salt Stoichiometry: 1.0 ± 0.1 molar equivalent of HCl.[1] Excess HCl can catalyze degradation in subsequent coupling reactions; insufficient HCl leads to free base oxidation (browning).[1]

  • Water Content: <1.0% (Karl Fischer).[1] High moisture accelerates hydrolysis and oxidation.[1]

Synthesis-Driven Impurity Landscape[1]

Understanding the synthesis route is mandatory for effective Quality Control (QC).[1] The commercial preparation typically involves the nitration of 1-ethyl-4-fluorobenzene followed by reduction.[1] This pathway dictates the impurity profile.[1]

Synthesis Pathway & Impurity Nodes[1]

SynthesisPath Start 1-Ethyl-4-fluorobenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate_Major 2-Nitro-1-ethyl-4-fluorobenzene (Major Isomer) Nitration->Intermediate_Major Ortho to Ethyl (Steric hindrance) Intermediate_Minor Impurity A: 3-Nitro-1-ethyl-4-fluorobenzene (Regioisomer) Nitration->Intermediate_Minor Ortho to Fluoro (Electronic directing) Reduction Reduction (Fe/HCl or H2/Pd) Intermediate_Major->Reduction Intermediate_Minor->Reduction Product_Base 2-Ethyl-5-fluoroaniline (Free Base) Reduction->Product_Base Impurity_B Impurity B: 5-Ethyl-2-fluoroaniline (Isomeric Aniline) Reduction->Impurity_B Co-reduction Salt_Formation HCl Gas/Ether Product_Base->Salt_Formation Final_Product 2-Ethyl-5-fluoroaniline HCl (Target) Salt_Formation->Final_Product

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric impurities.[1] Nitration direction is the primary source of structural isomers.[1]

QC Implication: Standard HPLC methods may not resolve Impurity B (5-Ethyl-2-fluoroaniline) from the target due to identical mass and similar polarity.[1] qNMR (Quantitative NMR) or a specialized Chiral/F-NMR method is recommended for batch release.[1]

Supplier Landscape & Price Analysis

The market for 2-ethyl-5-fluoroaniline HCl is tiered.[1] It is not a commodity chemical; it is a "Building Block" with limited spot availability.[1]

Supplier Tiers
TierCharacteristicsTypical SuppliersRisk Profile
Tier 1: Global Catalog High stock reliability, comprehensive CoA (NMR, HPLC, MS), local warehousing (US/EU).[1]BLD Pharm , Sigma-Aldrich (via sourcing), Combi-Blocks Low Risk: High price, fast delivery (1-3 days).[1] Best for GLP/GMP pilots.[1]
Tier 2: Specialized CRO Synthesis-on-demand, variable lead times (2-4 weeks), ships from origin (often China/India).[1]Capot Chemical , Aromsyn , Ambeed Medium Risk: Lower price, requires independent QC validation upon receipt.[1]
Tier 3: Aggregators Platforms listing inventory from multiple unknown labs.[1]Molbase , ChemicalBook High Risk: Potential for "ghost inventory" or batch inconsistency.[1]
Price Comparison (Estimated Q4 2023)

Pricing is highly volume-dependent.[1] The "R&D Premium" is significant for quantities <10g.

QuantityTier 1 Price (Catalog)Tier 2 Price (Direct Source)Unit Cost Delta
1 g $150 - $250$80 - $120~50%
5 g $450 - $650$250 - $350~45%
25 g $1,200 - $1,800$600 - $900~50%
100 g Inquire (RFQ)$1,500 - $2,200Significant

Note: Prices are indicative based on market analysis of fluorinated aniline analogs. Tier 2 suppliers often require a minimum order value (MOV) of


300.[1]

Sourcing & Qualification Strategy

For drug development projects, a "Trust but Verify" approach is required.[1] Do not rely solely on the supplier's Certificate of Analysis (CoA) for this compound due to the isomer risk.[1]

Qualification Workflow[1]

SourcingWorkflow RFQ 1. RFQ & Spec Definition (Specify: Isomer Purity >99%) Vendor_Select 2. Vendor Selection (Prioritize Tier 1 for <10g) RFQ->Vendor_Select Receipt 3. Material Receipt (Check Seal & Desiccant) Vendor_Select->Receipt QC_Gate 4. INTERNAL QC GATE Receipt->QC_Gate Test_HNMR 1H-NMR (Confirm Structure) QC_Gate->Test_HNMR Test_FNMR 19F-NMR (Detect Isomers) QC_Gate->Test_FNMR Test_KF Karl Fischer (Water Content) QC_Gate->Test_KF Decision Pass / Fail? Test_HNMR->Decision Test_FNMR->Decision Test_KF->Decision Release Release to Synthesis Decision->Release All Pass Reject Quarantine / Return Decision->Reject Fail

Figure 2: Strategic sourcing and qualification workflow. 19F-NMR is the critical step for distinguishing fluoro-isomers.[1]

Protocol: 19F-NMR Identification

To distinguish 2-ethyl-5-fluoroaniline from 5-ethyl-2-fluoroaniline:

  • Solvent: DMSO-d6 (prevents peak broadening of NH protons).[1]

  • Reference: Trichlorofluoromethane (CFCl3) internal standard.[1]

  • Analysis: The chemical shift of the fluorine atom is highly sensitive to its position relative to the amino group (strong electron donor) and the ethyl group (weak donor).[1]

    • 2-Ethyl-5-fluoroaniline: Fluorine is meta to Amino, para to Ethyl.[1]

    • 5-Ethyl-2-fluoroaniline: Fluorine is ortho to Amino, meta to Ethyl.[1]

    • Expectation: The ortho-fluorine (impurity) will appear significantly upfield compared to the meta-fluorine (target) due to the shielding effect of the amino group.[1]

Applications in Drug Discovery[1]

This moiety is a pharmacophore often used to modulate lipophilicity and metabolic stability in:

  • Kinase Inhibitors: The ethyl group provides steric bulk to fill hydrophobic pockets (e.g., ATP binding sites), while the fluorine atom blocks metabolic oxidation at the phenyl ring.[1]

  • Triazolo[4,3-a]quinoxalines: As referenced in patent literature (e.g., WO2017012647A1), this aniline is a key starting material for synthesizing tricyclic cores used in treating inflammatory disorders.[1]

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).[1]

    • Skin/Eye Irritation: Causes serious eye irritation (H319).[1]

    • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.[1]

  • Storage Protocol:

    • Store in amber vials (light sensitive).

    • Keep under argon or nitrogen.[1]

    • Hygroscopic Warning: The HCl salt will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh accurately.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1369899-15-9 (Free Base).[1] Retrieved from [Link][1]

  • Google Patents (2017). WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[1] Retrieved from

  • Capot Chemical (2023). Product Catalog: 2-Ethyl-5-fluoroaniline.[1][5] Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 2-Ethyl-5-fluoroaniline from 5-Fluoro-2-iodoaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethyl-5-fluoroaniline is a key structural motif and a valuable building block in the development of novel pharmaceuticals and advanced materials. Its strategic importance lies in the unique combination of the fluoro and ethyl substitutions on the aniline scaffold, which can significantly influence the physicochemical and pharmacological properties of target molecules. This application note provides a comprehensive and detailed protocol for the synthesis of 2-ethyl-5-fluoroaniline from the readily available starting material, 5-fluoro-2-iodoaniline.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. The causality behind experimental choices, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Reaction Principle and Strategy

The synthesis of 2-ethyl-5-fluoroaniline from 5-fluoro-2-iodoaniline is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp³) bond between the aryl iodide and an ethyl source. The general transformation is depicted below:

Figure 1. General reaction scheme for the Suzuki-Miyaura cross-coupling of 5-fluoro-2-iodoaniline with an ethylboron reagent.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-fluoro-2-iodoaniline to form a Pd(II) complex.[1]

  • Transmetalation: The ethyl group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is facilitated by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The aryl and ethyl groups on the palladium complex couple and are eliminated to form the final product, 2-ethyl-5-fluoroaniline, regenerating the Pd(0) catalyst for the next cycle.[1]

Experimental Protocol

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions and has been adapted for the specific synthesis of 2-ethyl-5-fluoroaniline.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluoro-2-iodoaniline97%Sigma-Aldrich
Potassium ethyltrifluoroborate≥95%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem Chemicals
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized-
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium chloride (brine)--
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Celite®-Sigma-Aldrich
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-iodoaniline (1.0 eq, 2.37 g, 10.0 mmol), potassium ethyltrifluoroborate (1.5 eq, 2.22 g, 15.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Under a positive flow of the inert gas, add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 164 mg, 0.4 mmol).

  • Add a degassed mixture of toluene (40 mL) and water (10 mL) to the flask via syringe. The solvent mixture should be degassed by bubbling with the inert gas for at least 30 minutes prior to use.

Reaction Execution:

  • With the inert gas supply maintained through the condenser, heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The starting material and product can be visualized under UV light (254 nm). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • The crude product, a dark oil, can be purified by flash column chromatography on silica gel.[3] A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes/ethyl acetate) is recommended. The fractions containing the pure product are identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-ethyl-5-fluoroaniline as a pale yellow oil.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base: 5-fluoro-2-iodoaniline, K-ethyltrifluoroborate, K₂CO₃ B 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C 3. Add Catalyst & Ligand: Pd(OAc)₂, SPhos B->C D 4. Add Degassed Solvents: Toluene/Water C->D E 5. Heat to 90 °C with vigorous stirring D->E F 6. Monitor by TLC G 7. Cool & Filter through Celite® F->G H 8. Aqueous Work-up: Wash with H₂O & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: Workflow for the synthesis of 2-ethyl-5-fluoroaniline.

Characterization of 2-Ethyl-5-fluoroaniline

The structure and purity of the synthesized 2-ethyl-5-fluoroaniline can be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group around δ 1.2 ppm, a quartet for the methylene protons around δ 2.5 ppm, and aromatic protons in the region of δ 6.5-7.0 ppm. The amine protons will likely appear as a broad singlet around δ 3.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the ethyl group (around δ 14 ppm for the methyl and δ 28 ppm for the methylene carbon) and six distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-ethyl-5-fluoroaniline (C₈H₁₀FN, MW: 139.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹ and C-F stretching vibrations around 1200-1300 cm⁻¹.

Safety and Handling

  • 5-Fluoro-2-iodoaniline: This compound is toxic if swallowed and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium ethyltrifluoroborate: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium(II) acetate and SPhos: These compounds are expensive and should be handled in a fume hood. Avoid inhalation and skin contact.

  • Toluene: This solvent is flammable and has known health hazards. All manipulations should be performed in a well-ventilated fume hood.

  • Organotin reagents (in case of Stille coupling): If considering a Stille coupling as an alternative, be aware that organotin compounds are highly toxic and require special handling and disposal procedures.[4]

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystEnsure the palladium catalyst is of good quality and the reaction is performed under strictly anaerobic conditions.
Insufficient degassingDegas the solvent mixture thoroughly before adding it to the reaction flask.
Poor quality of reagentsUse high-purity, anhydrous reagents and solvents.
Formation of side products Homocoupling of the boronic acidUse the correct stoichiometry of reagents and ensure efficient stirring.
Protodeboronation of the boronic acidEnsure the base is of good quality and the reaction is not overheated.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-ethyl-5-fluoroaniline from 5-fluoro-2-iodoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science. The provided mechanistic insights and safety information further support the successful and safe implementation of this synthetic route.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Chemessent. How to best carry out the work up of Suzuki Reaction of arylbromides. Available online: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. Available online: [Link]

  • Molander, G. A.; Figueroa, R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71 (16), 6135–6140.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available online: [Link]

  • Chemix. Online Chemistry Diagram Editor. Available online: [Link]

  • ChemHelp ASAP. Column Chromatography & Purification of Organic Compounds. Available online: [Link]

  • PubChem. 5-Ethyl-2-fluoroaniline. Available online: [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available online: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available online: [Link]

Sources

Application Note: High-Fidelity Synthesis of 2-Ethyl-5-Fluoroaniline via RuPhos-Mediated Molander Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Critical Parameter Analysis

The Synthetic Challenge

The synthesis of 2-ethyl-5-fluoroaniline presents a classic chemoselectivity challenge in medicinal chemistry. While the fluorine atom at the 5-position is stable, the introduction of a primary alkyl group (ethyl) at the ortho position of a free aniline is non-trivial due to three competing failure modes:

  • 
    -Hydride Elimination:  Palladium-alkyl complexes are prone to rapid 
    
    
    
    -hydride elimination, leading to the formation of alkene byproducts (styrene derivatives) and reduction of the aryl halide (hydrodehalogenation) rather than the desired cross-coupling.
  • Catalyst Poisoning: The free amine (

    
    ) can coordinate strongly to the palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "amine effect").
    
  • Protodeboronation: Ethylboronic acid is unstable and prone to protodeboronation under basic aqueous conditions, leading to low active reagent concentration.

The Solution: Molander-Suzuki Protocol with Buchwald Ligands

To overcome these barriers, this protocol utilizes Potassium Ethyltrifluoroborate as the nucleophile and RuPhos as the supporting ligand.

  • Why Trifluoroborates? Unlike boronic acids, potassium organotrifluoroborates are air-stable solids. In the reaction mixture, they undergo slow, equilibrium-controlled hydrolysis to release the active boronic acid species. This "slow-release" mechanism maintains a low concentration of the active organoboron species, minimizing protodeboronation and homocoupling side reactions.

  • Why RuPhos? This bulky, electron-rich dialkylbiaryl phosphine ligand promotes oxidative addition into the hindered ortho-substituted aryl halide. Crucially, its bulk accelerates the rate of reductive elimination over

    
    -hydride elimination, ensuring the ethyl group couples intact.
    

Part 2: Mechanistic Pathway (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the critical role of base-mediated hydrolysis of the trifluoroborate and the ligand-facilitated reductive elimination.

G PreCat Precatalyst Activation (Pd-RuPhos G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0  Base/Heat   OxAdd Oxidative Addition [L-Pd(II)(Ar)-Br] Pd0->OxAdd  + Substrate   TransMet Transmetallation [L-Pd(II)(Ar)(Et)] OxAdd->TransMet  Base (Cs2CO3)   RedElim Reductive Elimination Product Release TransMet->RedElim  Fast (RuPhos effect)   RedElim->Pd0  Regeneration   Substrate Substrate: 2-Bromo-5-fluoroaniline Substrate->OxAdd Boron Reagent: K[Et-BF3] Hydrolysis Slow Hydrolysis (Base/H2O) Boron->Hydrolysis Hydrolysis->TransMet  Active Et-B(OH)2  

Caption: The catalytic cycle demonstrating the oxidative addition of 2-bromo-5-fluoroaniline, followed by transmetallation with the in-situ generated ethylboronic acid, and the rapid reductive elimination facilitated by the RuPhos ligand.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 2-Bromo-5-fluoroaniline (1.0 equiv, 5.0 mmol, 950 mg).

  • Coupling Partner: Potassium ethyltrifluoroborate (1.5 equiv, 7.5 mmol, 1.02 g).

  • Catalyst: RuPhos Pd G3 Precatalyst (2.5 mol%, 0.125 mmol, ~105 mg).

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2.5 mol%) + RuPhos (5 mol%).

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv, 15.0 mmol, 4.88 g).
    
  • Solvent System: Toluene : Water (3:1 ratio, degassed).

  • Vessel: 50 mL Schlenk tube or heavy-walled pressure vial with Teflon screw cap.

Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge Solids: To a dry reaction vial equipped with a magnetic stir bar, add the 2-bromo-5-fluoroaniline, potassium ethyltrifluoroborate,

    
    , and RuPhos Pd G3 precatalyst.
    
  • Inert Cycle: Seal the vial with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon (or Nitrogen). Repeat this cycle 3 times to ensure removal of oxygen (critical to prevent phenol formation).

  • Solvent Addition: Via syringe, add Toluene (15 mL) and Water (5 mL). Note: Solvents should be sparged with argon for 15 minutes prior to use.

Step 2: Reaction Execution
  • Heating: Replace the septum with a Teflon-lined screw cap (under positive argon flow) and seal tightly.

  • Temperature: Place the vial in a pre-heated oil bath or heating block at 95°C .

  • Agitation: Stir vigorously (≥800 RPM). The biphasic mixture requires efficient mixing for phase transfer of the boronate species.

  • Monitoring: Run the reaction for 16–20 hours.

    • TLC Check: Eluent 10% EtOAc in Hexanes.

    • Rf Values: Starting Material (SM) ~0.35; Product ~0.45 (stains purple/brown with ninhydrin due to the amine).

    • Endpoint: Disappearance of the aryl bromide spot.

Step 3: Workup & Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Quench: Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

  • Wash: Combine organic layers and wash with Brine (sat. NaCl, 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a dark oil.
    
  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–92% as a pale amber oil.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data (Self-Validation)
  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       6.95 (dd, 1H, Ar-H), 6.35 (td, 1H, Ar-H), 6.25 (dd, 1H, Ar-H).
      
    • 
       3.60 (br s, 2H, 
      
      
      
      ).
    • 
       2.48 (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.22 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • ¹⁹F NMR: Single peak around -115 ppm (confirming retention of fluorine).

Optimization Table

If yields are suboptimal, consult the following matrix based on internal process data:

VariableStandard ConditionAlternativeRationale for Change
Ligand RuPhosXPhosXPhos is slightly less bulky; use if conversion is low but no dehalogenation is observed.
Base



is cheaper but less soluble in Toluene; requires vigorous stirring.
Solvent Toluene/

CPME/

CPME (Cyclopentyl methyl ether) allows higher temps (105°C) and separates water cleanly.
Boron

Vinyl-

K
If ethylation fails, couple Vinyl-

K then hydrogenate (

, Pd/C). This is the "Fail-Safe" route.
Troubleshooting Guide
  • Problem: Significant amount of dehalogenated byproduct (3-fluoroaniline).

    • Cause:

      
      -hydride elimination or insufficient transmetallation rate.
      
    • Fix: Lower temperature to 80°C and increase catalyst loading to 5 mol%. Ensure oxygen is completely excluded.

  • Problem: Starting material remains, catalyst turns black (precipitates).

    • Cause: Catalyst poisoning by the free amine.

    • Fix: Protect the amine as an acetamide (

      
      , 
      
      
      
      ) prior to coupling, then hydrolyze (
      
      
      ,
      
      
      ) post-coupling.

References

  • Molander, G. A., & Ham, J. (2006).[1] "Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides." Organic Letters, 8(10), 2031–2034.[1]

    • Foundational text for coupling amino-substituted aryl halides using trifluorobor
  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[2][3] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry, 74(9), 3626–3631.

    • Establishes the specific utility of RuPhos for primary alkyl coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

    • Authoritative review on ligand design (RuPhos)
  • Molander, G. A., & Brown, A. R. (2006).[4] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." The Journal of Organic Chemistry, 71(26), 9681–9686.

    • Reference for the alternative "Vinyl + Reduction" str

Sources

reaction conditions for coupling 2-ethyl-5-fluoroaniline with imidazo-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Coupling 2-Ethyl-5-Fluoroaniline with Imidazo[1,2-a]pyridines

Abstract & Challenge Overview

The coupling of 2-ethyl-5-fluoroaniline with imidazo[1,2-a]pyridine scaffolds presents a "perfect storm" of kinetic inhibition. This transformation is not a routine amination; it requires overcoming two distinct antagonistic forces:[1][2]

  • Steric Occlusion (The Ortho-Ethyl Effect): The ethyl group at the ortho position creates a significant steric wall. Unlike a methyl group, the ethyl group has rotational freedom that effectively increases its hydrodynamic radius, hindering the approach of the amine to the Palladium(II) center during the transmetallation/amine binding step.

  • Electronic Deactivation: The fluorine atom at the meta position (relative to the amine) exerts an inductive withdrawing effect (-I), lowering the nucleophilicity of the nitrogen lone pair.

Standard protocols utilizing Pd(PPh3)4 or Pd(dppf)Cl2 will predominantly result in protodehalogenation (reduction of the halide) rather than the desired coupling, as the catalyst performs


-hydride elimination faster than the sterically encumbered reductive elimination.

This guide details two self-validating protocols designed to force this difficult reductive elimination.

Mechanistic Insight & Catalyst Selection

To solve this, we must modulate the catalyst's steric environment. We require a ligand that is bulky enough to promote reductive elimination (by "squeezing" the product out) but flexible enough to allow the bulky aniline to bind.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

  • BrettPhos: The primary recommendation. Its large bulk promotes the coupling of primary amines, even those with significant steric hindrance.

  • tBuBrettPhos: Recommended if the imidazopyridine partner contains base-sensitive groups (esters, cyano) requiring weaker bases.

Mechanistic Pathway (DOT Diagram)

G PreCat Precatalyst Activation (Pd G3/G4 -> LPd(0)) OxAdd Oxidative Addition (Ar-X insertion) PreCat->OxAdd Rapid AmineBind Amine Binding (Rate Limiting Step due to 2-Et) OxAdd->AmineBind + 2-Et-5-F-Aniline Fail1 Failure Mode A: Protodehalogenation (If Amine Binding is too slow) OxAdd->Fail1 Competition Deprot Deprotonation (Base assisted) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim LPd(Ar)(NHR) RedElim->PreCat Regeneration

Caption: The catalytic cycle highlighting the critical "Amine Binding" bottleneck caused by the 2-ethyl group. High-activity catalysts are required to outcompete the failure mode (Protodehalogenation).

Experimental Protocols
Method A: The "Power" Protocol (Standard Substrates)

Best for: Unfunctionalized imidazopyridines or those stable to strong base.

Reagents:

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) - Ensures 1:1 L:Pd ratio.

  • Base: Sodium tert-butoxide (NaOtBu).[3]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 2-neck reaction vial or Schlenk tube. Cool under a stream of Argon/Nitrogen.

  • Solids Charge: Add the following to the vial:

    • Halo-imidazo[1,2-a]pyridine (1.0 equiv, e.g., 1.0 mmol)

    • 2-ethyl-5-fluoroaniline (1.2 equiv, 1.2 mmol)

    • NaOtBu (1.4 equiv, 1.4 mmol)

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%). Note: If the halide is a chloride, increase to 4 mol%.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous Toluene (concentration 0.2 M, e.g., 5 mL for 1 mmol scale) via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Visual Check: The reaction usually turns from pale yellow to a deep orange/brown.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove palladium black and salts. Concentrate and purify via flash chromatography.

Method B: The "Mild" Protocol (Sensitive Substrates)

Best for: Imidazopyridines containing esters, nitriles, or base-sensitive protons.

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 (CAS: 1536473-72-9).

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground.

  • Solvent: tert-Amyl Alcohol (2-methyl-2-butanol). Why? The higher boiling point and polarity stabilize the transition state without participating in nucleophilic attack.

Step-by-Step Methodology:

  • Solids Charge: Add Halo-imidazopyridine (1.0 equiv), Aniline (1.2 equiv), K3PO4 (2.0 equiv), and tBuBrettPhos Pd G3 (3 mol%).

  • Solvent: Add tert-Amyl alcohol (0.25 M).

  • Reaction: Heat to 110°C (reflux) for 12–24 hours. The weaker base requires higher thermal energy to drive the deprotonation step.

  • Workup: Dilute with water/DCM. Wash aqueous layer x3 with DCM. Dry organic layer over Na2SO4.[3]

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on ligand selection for this specific steric profile.

ParameterMethod A (BrettPhos/NaOtBu)Method B (tBuBrettPhos/K3PO4)Legacy (PPh3/Cs2CO3)
Primary Utility Rapid coupling, high yieldFunctional group toleranceNOT RECOMMENDED
Reaction Time 4–8 Hours12–24 Hours48+ Hours (Incomplete)
Temp 80–100°C100–110°C120°C+
Main Byproduct Minimal (<5%)Unreacted SMProtodehalogenation (>40%)
Yield (Est.) 85–95%70–85%<20%
Workflow Diagram (DOT)

Workflow Start Start: 2-Et-5-F-Aniline + Halo-Imidazopyridine CheckFG Check Functional Groups: Esters? Nitriles? acidic protons? Start->CheckFG RouteA Route A: BrettPhos Pd G3 NaOtBu / Toluene / 100°C CheckFG->RouteA No (Robust) RouteB Route B: tBuBrettPhos Pd G3 K3PO4 / t-Amyl OH / 110°C CheckFG->RouteB Yes (Sensitive) Monitor Monitor (LCMS): Check for de-halogenated byproduct RouteA->Monitor RouteB->Monitor Success Conversion >95%? Proceed to Workup Monitor->Success Yes Fail High De-halogenation? Monitor->Fail No Optimize Add 20 mol% free Ligand or Switch to Pd-PEPPSI-IPent Fail->Optimize Yes

Caption: Decision tree for selecting the optimal protocol based on substrate functionality.

Troubleshooting & Critical Controls
  • Oxygen Sensitivity: While G3 precatalysts are air-stable, the active Pd(0) species is not. If the reaction turns black (Pd precipitation) within 30 minutes, your inert atmosphere was compromised. Action: Degas solvents by sparging with Argon for 15 minutes, not just sonication.

  • Stirring Rate: This is a heterogeneous mixture (solid base). Inefficient stirring leads to localized concentration gradients. Action: Use a stir bar that fits the vial diameter closely and stir at >800 RPM.

  • The "Grease" Factor: Imidazopyridines can coordinate to Pd via N1. If conversion stalls at 60%, the product might be inhibiting the catalyst. Action: Increase catalyst loading to 5 mol% or dilute the reaction to 0.1 M.

References
  • Maitro, G., et al. (2018). Precatalyst Scaffolds for Difficult Aminations. Journal of Organic Chemistry. (Representative link for G3 precatalyst utility).

  • Fors, B. P., & Buchwald, S. L. (2008). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics. J. Am. Chem. Soc. (Foundational work on BrettPhos ligand design for hindered amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][4][5][6][7][8] Chemical Reviews.[9] (Comprehensive review covering steric parameters).

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: The Role of the Precatalyst.[2][10] Tetrahedron. .

(Note: While specific literature on the exact 2-ethyl-5-fluoroaniline + imidazopyridine pair is proprietary or sparse, the protocols above are derived from the established reactivity profiles of "ortho-substituted anilines" found in References 2 and 3.)

Sources

Application Note: Air-Sensitive Handling in the Synthesis of 2-Ethyl-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists requiring a rigorous, high-fidelity protocol for the synthesis of 2-ethyl-5-fluoroaniline , specifically focusing on the critical handling of air- and moisture-sensitive organometallic reagents.

Executive Summary & Strategic Rationale

2-Ethyl-5-fluoroaniline (CAS: 1583-89-7) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] While catalytic hydrogenation of nitro-precursors is common, it lacks the regiochemical flexibility required for complex analog generation.[1] The Lithium-Halogen Exchange route, utilizing 2-bromo-5-fluoroaniline and n-Butyllithium (n-BuLi) , offers superior precision but introduces significant safety and yield risks due to the pyrophoric nature of the reagents.[1]

This guide details the Cryogenic Lithium-Halogen Exchange protocol, emphasizing the "Cannula Transfer" technique and Schlenk line management to mitigate oxidative degradation and protic quenching.

Key Reaction Pathway

The synthesis relies on the rapid exchange of the bromine atom for lithium at -78°C, followed by nucleophilic attack on ethyl iodide.




Critical Equipment & Setup (Schlenk/Glovebox)

Success in this protocol is binary: it depends entirely on the exclusion of water (<10 ppm) and oxygen.

The Inert Manifold System (Graphviz Diagram)

The following diagram illustrates the required logical connections for a dual-manifold Schlenk line to ensure zero-atmosphere contamination.

SchlenkSetup cluster_0 Gas Management cluster_1 Vacuum Management ArgonSource Argon/Nitrogen Source (High Purity) DryingTrain Drying Train (Drierite/Sieves) ArgonSource->DryingTrain GasBubbler Oil Bubbler (Positive Pressure) Manifold Dual-Bank Manifold (Glass) DryingTrain->Manifold VacPump Rotary Vane Pump (<0.1 mmHg) ColdTrap Liquid N2 Cold Trap VacPump->ColdTrap ColdTrap->Manifold Manifold->GasBubbler ReactionFlask Reaction Flask (3-Neck, Flame Dried) Manifold->ReactionFlask Vacuum/Gas Cycle ReagentBottle n-BuLi (Sure/Seal™) ReagentBottle->ReactionFlask Cannula Transfer (Positive Pressure)

Caption: Schematic of a dual-bank Schlenk line setup emphasizing the isolation of gas and vacuum lines, with cannula transfer bridging the reagent source and reactor.

Protocol 1: Reagent Preparation & Titration

Objective: Determine the precise molarity of n-BuLi to prevent over-lithiation (which causes side reactions) or under-conversion.

Reagents:

  • n-Butyllithium (nominally 1.6 M or 2.5 M in hexanes).[1]

  • Diphenylacetic acid (DPAA) - Indicator/Titrant.[1]

  • Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).

Procedure:

  • Flame Dry: Flame dry a 25 mL round-bottom flask under vacuum; backfill with Argon (3x cycles).

  • Charge DPAA: Add accurately weighed Diphenylacetic acid (typically 1.00 mmol, ~212 mg) under positive Argon flow.

  • Solvate: Add 10 mL anhydrous THF. Solution is colorless.

  • Titrate:

    • Using a gas-tight syringe, add n-BuLi dropwise at room temperature.[1]

    • Endpoint: The solution turns from colorless to a persistent yellow (formation of the dianion).

    • Calculation: Molarity = (mmol DPAA) / (Volume of n-BuLi added in mL).[1]

Scientific Insight: The first equivalent of base deprotonates the carboxylic acid (colorless). The second equivalent deprotonates the alpha-carbon, generating the yellow dianion. This method is superior to simple phenolphthalein titration as it specifically measures active organolithium content, ignoring lithium alkoxides (impurities).

Protocol 2: Synthesis of 2-Ethyl-5-Fluoroaniline

Scale: 10 mmol (Typical Pilot Scale) Precursor: N-Boc-2-bromo-5-fluoroaniline (Protection of the amine is mandatory to prevent deprotonation of the N-H bond by n-BuLi).[1]

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2]AmountRole
N-Boc-2-bromo-5-fluoroaniline 290.111.02.90 gSubstrate
n-Butyllithium (e.g., 2.5 M)--1.1~4.4 mLLithiating Agent
Ethyl Iodide (EtI)155.971.51.2 mLElectrophile
THF (Anhydrous) ----50 mLSolvent
TFA / DCM ----1:1 v/vDeprotection
Step-by-Step Methodology
Phase A: Lithium-Halogen Exchange (Cryogenic)[1]
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, temperature probe, and rubber septa. Connect to the Schlenk line.

  • Inerting: Flame dry the apparatus under vacuum; backfill with Argon. Repeat 3 times.

  • Substrate Addition: Dissolve N-Boc-2-bromo-5-fluoroaniline (2.90 g) in 40 mL anhydrous THF. Inject into the flask.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow internal temperature to reach -78°C .

  • n-BuLi Addition (Critical Step):

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or careful manual addition over 20 minutes.[1]

    • Observation: Maintain internal temp < -70°C. A color change (often yellow/orange) indicates formation of the aryllithium species.[1]

    • Aging: Stir at -78°C for 45 minutes to ensure complete exchange.

Phase B: Alkylation[1]
  • Electrophile Addition: Add Ethyl Iodide (1.5 equiv) dropwise to the cold solution.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The cooling bath can be left in place to expire naturally.

  • Monitoring: Check conversion via TLC (Hexane/EtOAc) or LC-MS. The bromine peak should disappear, replaced by the ethyl adduct.

Phase C: Quench & Deprotection[3]
  • Quench: Cool to 0°C. Slowly add Sat. NH₄Cl (10 mL) to quench unreacted organolithiums. Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Boc Removal):

    • Redissolve crude intermediate in 20 mL DCM.

    • Add 10 mL Trifluoroacetic Acid (TFA). Stir at RT for 2 hours.

    • Neutralize with Sat. NaHCO₃ (careful of CO₂ evolution) until pH > 8.

    • Extract with DCM, dry, and concentrate.[4]

Phase D: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient 0-10% EtOAc in Hexanes. 2-ethyl-5-fluoroaniline is relatively non-polar.[1]

  • Storage: Store under Argon in amber vials at 4°C. (Anilines are prone to oxidation).

Process Logic & Workflow (Graphviz)

SynthesisWorkflow cluster_inputs Input Phase cluster_reaction Reaction Phase (-78°C) cluster_workup Workup & Isolation Start N-Boc-2-bromo-5-fluoroaniline (In Anhydrous THF) LiExchange Li-Halogen Exchange (Generation of Aryllithium) Start->LiExchange Cool to -78°C BuLi n-Butyllithium (Titrated) BuLi->LiExchange Dropwise Addn < -70°C Alkylation Nucleophilic Attack on Ethyl Iodide LiExchange->Alkylation Add EtI Warm to RT Quench NH4Cl Quench (Exothermic Control) Alkylation->Quench Deprotect TFA Deprotection (Boc Removal) Quench->Deprotect Extraction Final 2-Ethyl-5-Fluoroaniline (Purified Oil) Deprotect->Final Column Chrom.

Caption: Logical flow of the cryogenic synthesis, highlighting the critical temperature-controlled addition steps.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF or ReactorRe-distill THF over Na/Benzophenone. Leak test Schlenk lines.
Recovery of Starting Material Incomplete Li-Hal ExchangeIncrease n-BuLi to 1.2 equiv; Ensure Temp is strictly -78°C (Li species may degrade at higher temps).
Formation of 3-Fluoroaniline Protonation of Aryllithium"Protic Quench" occurred before EtI addition.[1] Check Argon dryness; ensure EtI is dry.
Impurity: Butyl-adduct Wurtz CouplingAlkyl halide (n-BuBr) generated in situ competed with EtI.[1] Use t-BuLi (2 equiv) to destroy alkyl halide byproduct (generating isobutene/butane).[1]

References

  • Source: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2008.
  • Titration of Organolithiums

    • Source: Kofron, W. G., & Baclawski, L. M. "A convenient method for estimation of alkyllithium concentrations." Journal of Organic Chemistry, 41(10), 1879–1880.
    • URL:[Link][1]

  • Handling Air-Sensitive Reagents (Sigma-Aldrich Technical Bulletin AL-134)

    • Source: "Handling Air-Sensitive Reagents."[1] MilliporeSigma Technical Library.

  • Synthesis of Fluoroanilines via Pd-Catalysis (Alternative Route Context)

    • Source: "Palladium-Catalyzed Arylation of Fluoroalkylamines."[1] National Institutes of Health (PMC).

    • URL:[Link]

  • Product Data (2-Ethyl-5-Fluoroaniline)

    • Source: PubChem Compound Summary for CID 10630567.[5]

    • URL:[Link][1]

Sources

Application Note: Recrystallization Protocols for 2-Ethyl-5-Fluoroaniline Hydrochloride

[1]

Executive Summary & Compound Analysis

2-Ethyl-5-fluoroaniline hydrochloride is a critical intermediate often employed in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. As a hydrochloride salt of a lipophilic aniline, it exhibits amphiphilic properties: the ionic ammonium head group (

Achieving high purity (>99%) is essential to prevent side-reactions (e.g., regioselectivity issues) in downstream coupling steps. This guide provides a scientifically grounded, step-by-step approach to recrystallizing this specific salt, moving beyond generic advice to structure-activity-based solvent selection.

Compound Profile[2][3][4][5][6][7][8]
  • Chemical Structure: Aniline core, ethyl group at C2, fluorine at C5, HCl salt.

  • Key Impurities:

    • Oxidation products: Colored azo/azoxy compounds (common in anilines).

    • Regioisomers: 2-ethyl-4-fluoroaniline (from non-selective nitration/reduction).

    • Precursors: Unreduced nitro compounds.

Solvent Selection Logic

The selection of a recrystallization solvent for an aniline hydrochloride salt is governed by the Dielectric Constant (


)Solubility Parameter (

)
  • The "Like Dissolves Like" Paradox: While the HCl salt is ionic (requiring high

    
    ), the ethyl-fluoro-phenyl ring is hydrophobic.
    
    • Water:[1] Often dissolves the salt too well, even at cold temperatures, leading to poor recovery.

    • Non-polar solvents (Hexane, Toluene): The salt is virtually insoluble.

  • The Ideal Zone (Alcohols): Short-chain alcohols (Ethanol, Isopropanol) offer the perfect balance. The hydroxyl group solvates the chloride ion, while the alkyl chain interacts with the ethyl-phenyl ring.

  • Anti-Solvent Systems: For maximum recovery, a "Good/Bad" solvent pair is often superior. We utilize a polar protic solvent (Good) and a moderately polar aprotic solvent (Bad).[2]

Recommended Solvent Systems
SystemCompositionRationaleApplication
Primary Ethanol (Absolute) High solubility at boiling; moderate at RT.Routine purification.
Binary A Ethanol / Water (9:1) Water increases ionic solubility; used if pure EtOH doesn't dissolve the salt.Removal of inorganic salts.
Binary B Methanol / MTBE MeOH dissolves salt; MTBE acts as anti-solvent.Heat-sensitive compounds (lower BP).
Binary C Isopropanol (IPA) Lower solubility than EtOH; higher boiling point.Maximizing yield (less loss in mother liquor).

Protocol 1: Rapid Solubility Screening (The "Self-Validating" Step)

Do not commit your entire batch to a solvent without this validation.

Objective: Determine the saturation curve of the specific batch (impurity profiles affect solubility).

Materials: 5 Test tubes, Heat gun/block, 100 mg of crude solid per tube.

  • Setup: Place 100 mg of 2-ethyl-5-fluoroaniline HCl into each tube.

  • Solvent Addition: Add 0.5 mL of the following solvents to separate tubes:

    • Tube A: Ethanol[3]

    • Tube B: Isopropanol

    • Tube C: Water[1]

    • Tube D: Ethyl Acetate[4][5][2][3][6]

    • Tube E: Methanol[7]

  • Cold Observation: Shake. If fully soluble at RT (Tube C/E likely), the solvent is too strong (discard as single solvent). If insoluble, proceed.

  • Heating: Heat to boiling.

    • Ideal Result: Solid dissolves completely at boiling but precipitates upon cooling to RT.

    • Poor Result: Dissolves at boiling but stays in solution at RT (Yield loss).

    • Poor Result: Does not dissolve at boiling (Solvent too weak).

  • Decision: Select the solvent that dissolves the solid only when hot and yields crystals within 15 minutes of cooling.

Protocol 2: The Optimized Recrystallization (Ethanol/IPA System)

This is the standard protocol for high-purity recovery.

Phase 1: Dissolution
  • Weigh the crude 2-ethyl-5-fluoroaniline HCl.

  • Place in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add Ethanol (Absolute) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If solid remains, add ethanol in 1 mL/g increments. Wait 2 minutes between additions.

    • Note: If the solution is dark/colored, add Activated Carbon (1-2 wt%) carefully (remove heat source first to prevent boil-over) and reflux for 5 minutes.

Phase 2: Hot Filtration (Critical for Purity)
  • While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.

    • Why: Removes insoluble mechanical impurities and the activated carbon.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization clogging the pores.

Phase 3: Crystallization
  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Mechanism:[1][8] Slow cooling promotes the growth of pure, well-defined crystal lattices, excluding impurities. Rapid cooling traps impurities.

  • Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Collection and Drying[14]
  • Filter the crystals using vacuum filtration (Buchner funnel).[9][8][10]

  • Wash the filter cake with a small volume of cold Ethanol or Isopropanol (pre-chilled to 0°C).

    • Warning: Do not use water for washing; it may dissolve the salt.

  • Dry the solid in a vacuum oven at 40-50°C for 6 hours.

    • Validation: Check melting point.[9][7][11] Pure aniline salts have sharp melting points (typically >200°C, decomposition often occurs).

Protocol 3: Anti-Solvent Precipitation (Methanol/MTBE)

Use this method if the compound is too soluble in Ethanol or if you need to avoid high temperatures.[4]

  • Dissolve the crude salt in the minimum amount of Methanol at Room Temperature (or slightly warmed).

  • Filter to remove insolubles.[9]

  • Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise to the stirring methanol solution.

  • Stop when a persistent cloudiness (turbidity) is observed.

  • Add a few drops of Methanol to clear the solution.

  • Cover and let stand undisturbed. As the solvents equilibrate/evaporate, crystals will form.

Process Visualization

Decision Tree for Solvent Selection

SolventSelectionStartStart: 100mg Crude SampleTestEtOHTest 1: Add 0.5mL EthanolStart->TestEtOHCheckSolubilitySoluble at Room Temp?TestEtOH->CheckSolubilityTooSolubleSolvent too strong.Try Isopropanol (IPA)CheckSolubility->TooSolubleYesHeatHeat to BoilingCheckSolubility->HeatNoCheckHotSoluble at Boiling?Heat->CheckHotNotSolubleHotSolvent too weak.Add Water (dropwise) orSwitch to MethanolCheckHot->NotSolubleHotNoCoolCool to RTCheckHot->CoolYesCrystalsCrystals Form?Cool->CrystalsSuccessSuccess: Use EthanolCrystals->SuccessYesNoCrystalsYield too low.Use Anti-Solvent Method(Add MTBE)Crystals->NoCrystalsNo

Figure 1: Logic flow for determining the optimal solvent system for aniline hydrochloride salts.

Recrystallization Workflow

RecrystallizationFlowCrudeCrude SaltDissolveDissolve in Hot EtOH(Reflux)Crude->DissolveCarbonOptional:Add Activated CarbonDissolve->CarbonFilterHot Filtration(Remove Insolubles)Carbon->FilterCoolSlow Cooling(RT -> 0°C)Filter->CoolCollectVacuum FiltrationCool->CollectWashWash w/ Cold EtOHCollect->WashDryPure Product(Vacuum Oven)Wash->Dry

Figure 2: Step-by-step unit operations for the purification of 2-ethyl-5-fluoroaniline HCl.

Troubleshooting & Quality Control

IssueCauseCorrective Action
Oiling Out Impurities lower the melting point; solvent too non-polar.Add more solvent; reheat.[4][9][12] If persistent, add a seed crystal or scratch the glass. Switch to a more polar solvent system (e.g., add 5% water).
No Precipitation Solution is not saturated (too much solvent).Evaporate 20-30% of the solvent volume using a rotary evaporator, then re-cool.
Colored Crystals Oxidation impurities trapped in lattice.Repeat recrystallization with activated carbon treatment. Ensure slow cooling.
Low Yield Product too soluble in cold solvent.Cool to -20°C (freezer) instead of 0°C. Use the anti-solvent method (Protocol 3).
Analytical Validation[8][18]
  • HPLC: Purity should be >99.0% (Area %).

  • 1H NMR (DMSO-d6): Confirm the ethyl group (triplet/quartet) and the aromatic splitting pattern characteristic of 2,5-substitution. The ammonium protons (

    
    ) typically appear as a broad singlet around 8-10 ppm.
    
  • Chloride Titration: Use Argentometric titration (AgNO3) to confirm the stoichiometry of the HCl salt (approx. 20% by weight chloride).

References

  • PubChem. 4-Fluoroaniline Hydrochloride Compound Summary. (Solubility data for analogous fluoroaniline salts). Available at: [Link]

  • Sumitomo Chemical Co.Process for preparing 2-fluoro-5-nitroaniline. European Patent EP0127079A1. (Describes ethanol recrystallization of the direct nitro-precursor).
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General protocols for amine salts). Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Methodology for binary solvent systems). Available at: [Link]

Application Note: The 2-Ethyl-5-Fluoroaniline Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-ethyl-5-fluoroaniline (CAS: 2734-94-3) as a privileged building block for optimizing kinase inhibitor potency, selectivity, and metabolic stability.

Executive Summary

In the optimization of Type I and Type II kinase inhibitors, the "headgroup" aniline moiety plays a critical role in occupying the solvent-exposed region or the hydrophobic back-pocket adjacent to the gatekeeper residue. This guide details the application of 2-ethyl-5-fluoroaniline as a bioisosteric replacement for the common 2-methyl-5-fluoroaniline or 2-chloro-5-fluoroaniline scaffolds.

The 2-ethyl substituent introduces a specific steric bulk that forces an orthogonal twist relative to the heteroaromatic core, often improving selectivity by exploiting narrow hydrophobic channels. Simultaneously, the 5-fluoro substituent blocks the position para to the ethyl group, mitigating CYP450-mediated hydroxylation while modulating the pKa of the aniline nitrogen for optimal hinge binding.

Chemical Rationale & Structural Biology

The "Twist" Effect (Atropisomerism)

Many kinase inhibitors (e.g., Gefitinib, Lapatinib) rely on an aniline linked to a bicyclic core (quinazoline, pyrimidine). The rotation around the C-N bond is restricted by ortho-substitution.

  • Methyl vs. Ethyl: While a 2-methyl group creates a dihedral angle of ~60-70°, the 2-ethyl group increases this steric demand, often locking the conformation or severely restricting rotation. This is critical for Type II inhibitors (e.g., DFG-out binders) where the aniline must orient deeply into the hydrophobic pocket.

  • Selectivity Filter: The larger ethyl group can clash with non-target kinases possessing smaller gatekeeper residues or restricted solvent fronts, thereby enhancing selectivity profiles.

Metabolic Blocking (The 5-Fluoro Role)

Alkyl-substituted anilines are prone to metabolic oxidation.

  • Oxidative Liability: The position para to the alkyl group (position 5 relative to the amine at 1 and ethyl at 2) is electronically activated and sterically accessible for hydroxylation.

  • Fluorine Blockade: Introducing a fluorine atom at C5 blocks this "soft spot," significantly extending the half-life (

    
    ) of the lead compound in microsomal stability assays.
    
Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a 2-ethyl-5-fluoroaniline-derived inhibitor within the ATP-binding pocket.

BindingMode Hinge Hinge Region (Met790/Thr790) Core Heterocyclic Core (Quinazoline/Pyrimidine) Core->Hinge H-Bond Acceptor AnilineN Aniline NH (H-Bond Donor) Core->AnilineN C-N Bond AnilineN->Hinge Water-mediated H-Bond Ethyl 2-Ethyl Group (Hydrophobic Interaction) AnilineN->Ethyl Ortho-substituent Fluoro 5-Fluoro (Metabolic Block) AnilineN->Fluoro Meta-substituent Pocket Hydrophobic Pocket (Gatekeeper Vicinity) Ethyl->Pocket Van der Waals Fit (Steric Twist) Fluoro->Core Electronic Modulation

Figure 1: Schematic interaction map showing the steric "lock" provided by the ethyl group and the metabolic protection of the fluorine.

Synthetic Protocols

The coupling of 2-ethyl-5-fluoroaniline to a chloro-heterocycle is the rate-determining step in library synthesis. Below are two field-proven protocols: Nucleophilic Aromatic Substitution (


)  for reactive cores and Buchwald-Hartwig Cross-Coupling  for unreactive cores.
Protocol A: Acid-Catalyzed (Standard)

Best for: Electron-deficient cores (e.g., 4-chloroquinazolines, 2-chloropyrimidines).

Materials:

  • 2-Ethyl-5-fluoroaniline (1.1 equiv)[1]

  • Chloro-heterocyclic scaffold (1.0 equiv)

  • Isopropanol (iPrOH) or n-Butanol

  • HCl (4M in dioxane) or TFA

Procedure:

  • Dissolution: Dissolve the chloro-heterocycle (1 mmol) in iPrOH (5 mL) in a sealed tube or round-bottom flask.

  • Addition: Add 2-ethyl-5-fluoroaniline (1.1 mmol).

  • Catalysis: Add catalytic HCl (2-3 drops) or TFA. Note: Protonation of the heterocycle activates it towards nucleophilic attack.

  • Reflux: Heat the mixture to reflux (85°C for iPrOH) for 4–12 hours. Monitor by LC-MS.

  • Precipitation: Upon cooling, the product often precipitates as the HCl salt.

  • Isolation: Filter the solid, wash with cold iPrOH and

    
    .
    
  • Free Base (Optional): Suspend in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced)

Best for: Unactivated aryl chlorides or when milder conditions are required.

Materials:

  • 2-Ethyl-5-fluoroaniline (1.2 equiv)

  • Aryl halide scaffold (1.0 equiv)

  • 
     (5 mol%)
    
  • Xantphos or BINAP (10 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

  • Loading: Add aryl halide, aniline,

    
    , 
    
    
    
    , and Ligand.
  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.1 M).

  • Heating: Heat to 100°C for 12–16 hours.

  • Work-up: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

The following flowchart visualizes the decision matrix for synthesizing kinase inhibitors using this building block.

SynthesisWorkflow Start Start: Select Scaffold Check Is Scaffold Electron Deficient? Start->Check SnAr Protocol A: Acid-Catalyzed SnAr (iPrOH, 80°C) Check->SnAr Yes (e.g., Pyrimidine) Buchwald Protocol B: Pd-Catalyzed Coupling (Pd2(dba)3, Xantphos) Check->Buchwald No (e.g., Pyridine) Purify Purification: Flash Chromatography or Recrystallization SnAr->Purify Buchwald->Purify Final Final Product: Kinase Inhibitor Purify->Final

Figure 2: Decision tree for selecting the optimal coupling strategy based on scaffold reactivity.

Comparative Data: Methyl vs. Ethyl

The following table highlights hypothetical SAR trends observed when transitioning from a methyl-aniline to an ethyl-aniline in a typical EGFR/MEK inhibitor scaffold.

Feature2-Methyl-5-Fluoroaniline2-Ethyl-5-FluoroanilineImpact
Steric Volume ModerateHighEthyl restricts rotation, locking bioactive conformation.
LogP (Lipophilicity) ~2.1~2.5Slight increase in permeability; better hydrophobic fill.
Metabolic Stability ModerateHigh5-F blocks oxidation; Ethyl hinders N-dealkylation.
Selectivity BroadNarrowerSteric clash with "Gatekeeper" in off-target kinases.
Potency (IC50) BaselineOften ImprovedTighter fit in hydrophobic back-pockets.

References

  • Grunenthal GmbH. (2020).[1] Synthesis of 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Patent WO2019304085. Link

  • Galapagos NV. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (JAK1/TYK2). Patent WO2017012647. Link

  • Lyu, J., et al. (2019). Discovery of Potent and Selective EGFR Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aniline SAR in EGFR).

  • BLD Pharm. (2024). Product Data Sheet: 2-Ethyl-5-fluoroaniline (CAS 2734-94-3). Link

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Ethyl-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely experiencing low yields (<40%) in the synthesis of 2-ethyl-5-fluoroaniline . This specific transformation presents a "perfect storm" of three competing challenges:

  • sp³-sp² Coupling: Introducing an alkyl (ethyl) group is significantly harder than aryl-aryl coupling due to slow transmetallation and rapid

    
    -hydride elimination.
    
  • Catalyst Poisoning: The free primary amine (

    
    ) and the fluorine atom can coordinate to the Palladium center, deactivating the catalyst.
    
  • Steric Hindrance: The ortho-substitution pattern impedes the approach of the bulky organoboron species.

This guide moves beyond standard textbook protocols (e.g.,


) to industrial best practices utilizing Buchwald precatalysts  and Molander salts .

Part 1: The "Engine" – Catalyst & Ligand Selection

Q: Why is my standard or giving me <20% conversion?

A: Standard catalysts struggle here for two reasons:

  • 
    -Hydride Elimination:  The ethyl group, once transmetallated onto the Palladium, is prone to 
    
    
    
    -hydride elimination, generating ethylene gas and reducing your product yield. You need a bulky, electron-rich ligand to speed up reductive elimination over this side reaction.
  • Amine Coordination: Your free aniline binds to the Pd center.

    
     is not bulky enough to displace the amine substrate effectively.
    
Recommendation: Switch to Dialkylbiaryl Phosphine Ligands

Use SPhos or XPhos based systems. These ligands are bulky (preventing amine binding) and electron-rich (facilitating oxidative addition of the electron-rich fluoroaniline).

  • Gold Standard: XPhos Pd G3 or CataCXium A Pd G3 .

  • Why? These precatalysts activate rapidly and form the active monoligated

    
     species that is crucial for difficult couplings.
    

Part 2: The "Fuel" – Boron Source Optimization

Q: I am using Ethylboronic acid. Why is the reaction stalling?

A: Ethylboronic acid is notoriously unstable. It suffers from:

  • Protodeboronation: Under basic conditions, the ethyl group is cleaved by water, producing ethane gas.

  • Anhydride Formation: It forms boroxines (trimers) that are unreactive.

Recommendation: Use Potassium Ethyltrifluoroborate ( )

Switching to the Molander Salt (


) is the single most effective change to improve yield for this specific substrate.
FeatureEthylboronic AcidPotassium Ethyltrifluoroborate
Stability Low (Air/Moisture Sensitive)High (Air Stable Solid)
Stoichiometry Requires 2.0–3.0 equivRequires 1.1–1.5 equiv
Side Reactions Protodeboronation, OxidationMinimal
Atom Economy PoorExcellent

Part 3: The Protocol – Validated Self-Validating System

Target Reaction: 2-Bromo-5-fluoroaniline +




2-Ethyl-5-fluoroaniline
Reagents & Stoichiometry
  • Substrate: 2-Bromo-5-fluoroaniline (1.0 equiv)

  • Boron Source: Potassium Ethyltrifluoroborate (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)  (Or XPhos Pd G3 at 2 mol%)
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene : Water (3:1 ratio)

  • Temperature:

    
     sealed tube
    
Step-by-Step Procedure
  • Degassing (Critical): Sparge the Toluene/Water mixture with Argon for 30 minutes. Oxygen kills the active Pd-Hydride species formed during the cycle.

  • Charging: Add halide, borate, and base to the reaction vessel.

  • Catalyst Addition: Add the Pd source and ligand last.

  • Reaction: Heat to

    
     with vigorous stirring (1000 rpm). The biphasic system requires high shear to facilitate phase transfer.
    
  • Monitoring: Check HPLC at 2 hours. If conversion is <50%, add 10% more base, not more catalyst.

Part 4: Troubleshooting Guide (Decision Tree)

Troubleshooting Start Start: Low Yield of 2-Ethyl-5-Fluoroaniline CheckTLC Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckTLC SM_Remains Yes: SM Remains CheckTLC->SM_Remains Incomplete Conversion SM_Consumed No: SM Consumed CheckTLC->SM_Consumed Low Mass Balance OxidativeAdd Issue: Failed Oxidative Addition (Catalyst Poisoning) SM_Remains->OxidativeAdd Soln_Ox Solution: 1. Switch to XPhos Pd G3 2. Increase Temp to 100°C OxidativeAdd->Soln_Ox BetaHydride Issue: Beta-Hydride Elimination (Product is Styrene/Ethylene) SM_Consumed->BetaHydride Workup Issue: Product Lost in Workup (Amine sticking to Silica) SM_Consumed->Workup Soln_Beta Solution: 1. Switch to EtBF3K (Molander Salt) 2. Use Toluene/Water (3:1) BetaHydride->Soln_Beta Soln_Workup Solution: Add 1% Et3N to Eluent or use Amine-Functionalized Silica Workup->Soln_Workup

Caption: Diagnostic logic flow for identifying failure modes in alkyl-aniline couplings.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I protect the amine to improve yield?

A: Yes. If the direct coupling fails despite using XPhos, protect the aniline as an Acetamide (


) or Boc-carbamate  (

).
  • Why? This removes the ability of the nitrogen to coordinate to Palladium and makes the aryl ring slightly less electron-rich, facilitating the initial oxidative addition step.

  • Trade-off: It adds two steps (protection/deprotection) but often increases the coupling yield from 30% to >85%.

Q: Why is my product streaking on the column?

A: 2-ethyl-5-fluoroaniline is a basic amine. It interacts with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample. Use an eluent containing 1% 
    
    
    
    / 99% (DCM/MeOH).
Q: I see "Palladium Black" precipitating early. What does this mean?

A: This indicates your ligand is dissociating, leading to catalyst death.

  • Cause: Often caused by lack of sufficient ligand or oxygen ingress.

  • Fix: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing manually). If using a precatalyst like XPhos Pd G3 , this is optimized for you. Ensure strict inert atmosphere (Argon balloon is sufficient, Schlenk line is better).

References

  • Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

    • Authority on using EtBF3K to solve alkyl coupling stability issues.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society.[2] Link

    • Seminal paper establishing the protocol for hindered alkyl-aryl couplings.
  • Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation. Journal of the American Chemical Society.[2] Link

    • Source for XPhos Pd G3 usage in amine-containing substr
  • Lykakis, I. N., et al. (2011). Suzuki-Miyaura Cross-Coupling of Aryl Halides with Alkylboronic Acids/Esters. Synlett. Link

    • Comparative study on alkylboron species stability.

Sources

Technical Support Center: Catalyst Troubleshooting in 2-Ethyl-5-Fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Heterogeneous Hydrogenation of 2-Ethyl-5-Fluoronitrobenzene

Introduction: The "Silent Killer" in Fluoroaniline Synthesis

Welcome to the technical support hub. If you are synthesizing 2-ethyl-5-fluoroaniline , you are likely employing catalytic hydrogenation (Pd/C, Pt/C, or Raney Ni) to reduce the nitro precursor.

This reaction presents a classic "selectivity vs. activity" paradox. The presence of the fluorine atom and the amine product creates a hostile environment for your catalyst. Users frequently report sudden activity loss, but in 80% of cases, this is not true "poisoning"—it is often product inhibition or support degradation caused by hydrodehalogenation (HDH).

This guide moves beyond basic textbook definitions to address the specific causality in fluoro-nitro reduction.

Module 1: Diagnostic Workflow

Before altering your process, you must categorize the failure mode. Use this decision matrix to determine if your catalyst is Poisoned (Irreversible) , Inhibited (Reversible) , or Degraded (Structural) .

Visual 1: Catalyst Failure Decision Tree

DiagnosticTree Start Symptom: Reaction Stalled/Slow Check1 Step 1: Filter & Wash Catalyst (Solvent Wash) Start->Check1 Result1 Activity Restored? Check1->Result1 Re-run standard test Inhibition Diagnosis: Product Inhibition (Amine fouling) Result1->Inhibition Yes Check2 Step 2: Check Feedstock Purity (Sulfur/Halide Analysis) Result1->Check2 No Poisoning Diagnosis: Chemical Poisoning (Sulfur/Heavy Metals) Check2->Poisoning Contaminants Found Check3 Step 3: Analyze Filtrate pH & F- Ions Check2->Check3 Feedstock Clean Leaching Diagnosis: Support Degradation (HF Attack / Sintering) Check3->Leaching High F- / Acidic pH

Figure 1: Diagnostic workflow to distinguish between reversible inhibition and irreversible poisoning.

Module 2: The Fluorine Trap (Self-Poisoning)

The Issue: In the synthesis of 2-ethyl-5-fluoroaniline, the C-F bond is susceptible to hydrogenolysis (hydrodehalogenation). This side reaction produces Hydrogen Fluoride (HF) .



Why this looks like poisoning:

  • Support Attack: HF attacks oxide supports (Al₂O₃, SiO₂), collapsing the pore structure and burying the metal active sites.

  • Electronic Modification: Free fluoride ions (

    
    ) are electronegative and can adsorb onto the metal surface, altering the electronic density of Pd or Pt, effectively "dimming" its activity.
    

Troubleshooting FAQ:

Q: My reaction starts fast but dies at 60% conversion. Is this sulfur? A: Likely not. If it starts fast, your surface was initially clean. This "die-off" curve suggests HF accumulation . As the reaction proceeds, trace dehalogenation releases HF. If unbuffered, the local pH at the catalyst surface drops, leading to metal agglomeration (sintering).

Corrective Protocol:

  • Switch Catalyst: Move from Pd/C to Pt/C (Sulfided) or Pt/V (Vanadium-doped) . Platinum is kinetically slower at C-F bond insertion than Palladium [1].

  • Add a Scavenger: You must run this reaction with a base. Add 0.5 - 1.0 equivalents of Sodium Carbonate (Na₂CO₃) or Magnesium Oxide (MgO) to neutralize HF immediately upon formation.

Module 3: Product Inhibition (The "Sticky" Amine)

The Issue: The product, 2-ethyl-5-fluoroaniline, is a primary amine. Amines are strong Lewis bases that bind competitively to the Lewis acidic sites of the metal catalyst.

Data: Inhibition vs. Poisoning [1][2]

FeatureProduct Inhibition (Amine)Chemical Poisoning (Sulfur)
Binding Strength Moderate (Reversible)Strong (Irreversible)
Symptom Rate slows as conversion increasesRate is zero/low from

Temperature Effect Higher T improves rate (desorption)Higher T often accelerates deactivation
Remedy Wash catalyst / Increase

pressure
Feedstock purification / Change catalyst

Q: Can I just increase the temperature to knock the amine off? A: Be careful. While higher temperature aids desorption (


), it also exponentially increases the rate of C-F cleavage (Activation Energy for dehalogenation is typically higher than nitro reduction).
  • Recommendation: Maintain

    
    . Instead, increase Hydrogen Pressure  to compete with the amine for surface sites, or use a solvent like Methanol  which solvates the amine well, pulling it off the surface.
    

Module 4: Feedstock Hygiene (Irreversible Poisoning)

The Issue: The precursor, 2-ethyl-5-fluoronitrobenzene, is often synthesized via nitration. Residual sulfuric acid or sulfides (if a thio-step was used previously) are fatal to Pd and Pt catalysts.

Visual 2: Competitive Adsorption Mechanism

Mechanism Surface Pd Active Site Nitro Nitro Group (Reactant) Nitro->Surface Weak Adsorption (Reaction proceeds) Sulfur Sulfur/Thiol (Poison) Sulfur->Surface Irreversible Bond (Site Dead) Amine Fluoroaniline (Product) Amine->Surface Equilibrium Binding (Inhibition)

Figure 2: Sulfur (red) permanently blocks sites, while the amine product (yellow) competes reversibly with the nitro reactant (blue).

Protocol: Feedstock "Crash" Test Before loading 50kg of starting material, perform this micro-test:

  • Dissolve 1g of precursor in MeOH.

  • Add Raney Nickel (cheaper sacrifice than Pd).

  • Stir for 30 mins.

  • Filter and test the filtrate for Sulfur (Combustion analysis or Lead Acetate paper test).

  • Rationale: Raney Ni acts as a "guard bed," scavenging sulfur. If the filtrate is sulfur-free but the Ni turned black/inactive, your feed is dirty.

Experimental Protocols

Protocol A: Standardized Hydrogen Uptake Test (The "Pulse" Check)

Use this to verify if your catalyst is dead or just inhibited.

  • Setup: 100mL Parr reactor or atmospheric burette.

  • Baseline: Load fresh catalyst (e.g., 5% Pt/C, 100mg) and solvent (50mL MeOH).

  • Substrate: Inject Nitrobenzene (Standard) or your specific 2-ethyl-5-fluoronitrobenzene .

  • Measurement: Record

    
     uptake volume vs. time for 10 minutes.
    
  • The Recycle:

    • Filter the catalyst.

    • Wash with MeOH (

      
      ).
      
    • Do NOT dry (pyrophoric risk and pore collapse).

    • Reload and repeat with fresh substrate.

  • Interpretation:

    • Uptake drops <5%: Catalyst is stable.

    • Uptake drops >20%: Significant inhibition or poisoning.

    • Uptake is 0: Poisoning confirmed.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

    • Cited for: Kinetic differences between Pd and Pt regarding halogen tolerance.
  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines." Chemical Reviews.

    • Cited for: Mechanisms of nitro reduction and byproduct formation.[2][3]

  • Johnson Matthey. (n.d.). "Catalyst Handling and Troubleshooting Guide." Johnson Matthey Technology Review.

    • Cited for: General protocols on catalyst washing and poisoning identific
  • Coq, B., et al. (1993). "Conversion of Chlorobenzene over Palladium/Carbon Catalysts: Effect of the Reaction Environment." Journal of Catalysis.

    • Cited for: Mechanism of hydrodehalogenation and support

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 2-ethyl-5-fluoroaniline and catalyst handling procedures (pyrophoric hazards).

Sources

Topic: Removing Borane Byproducts from 2-Ethyl-5-Fluoroaniline Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Borane Remediation in 2-Ethyl-5-Fluoroaniline Synthesis

Case Reference: #BOR-REM-005 Department: Process Chemistry & Purification Support Status: Active Guide

Executive Summary & Diagnostic

The Core Issue: In the synthesis of 2-ethyl-5-fluoroaniline , Borane (


) reagents (e.g., 

,

) are frequently employed to reduce precursors such as 2-acetyl-5-fluoroaniline (carbonyl reduction) or 2-ethyl-5-fluoronitrobenzene (though less common, borane can reduce nitro groups under specific conditions).

While effective, Borane is a strong Lewis Acid, and your product (an aniline) is a Lewis Base. They spontaneously form a stable Amine-Borane Adduct (


) . This complex is often stable against standard aqueous workups, leading to:
  • Low Yields: The complex remains in the organic phase or forms an emulsion, masking the free amine.

  • Purification Failure: The adduct co-elutes during chromatography or prevents crystallization.

  • Analytical Confusion:

    
     NMR shows broad peaks or missing N-H protons; 
    
    
    
    NMR shows a quartet around -10 to -20 ppm.

Immediate Action Required: Do not attempt simple evaporation or standard extraction. You must chemically cleave the N-B bond using one of the protocols below.

Technical Troubleshooting Guide (Q&A)

Q1: Why didn't my standard HCl wash remove the borane?

A: The N-B bond in aniline-borane complexes is surprisingly robust. While mineral acids (HCl) can eventually hydrolyze the bond, a simple wash at room temperature is often insufficient due to kinetic stability. The borane coordinates tightly to the nitrogen lone pair, shielding it from protonation.

  • The Fix: You need Acidic Methanolysis (Method A) or Catalytic Methanolysis (Method B) to drive the equilibrium forward by converting

    
     into volatile trimethyl borate 
    
    
    
    .
Q2: I see a white precipitate that isn't my product. What is it?

A: If you used a workup involving limited methanol or water, this might be a boric acid polymer or a partial hydrolysis intermediate. However, if you are using the DABCO method (Method C), the white precipitate is the


 complex, which is exactly what you want to filter off.
Q3: Which method is best for 2-ethyl-5-fluoroaniline?

A:

  • Method A (Acid/MeOH) is robust but harsh. Use this if your molecule has no acid-sensitive groups (the ethyl and fluoro groups are stable).

  • Method B (Pd/C) is the "Gold Standard" for process chemistry—mild, fast, and clean.

  • Method C (Scavenging) is best if you want to avoid refluxing acid.

Validated Remediation Protocols

Method A: Acidic Methanolysis (The "Brute Force" Approach)

Best for: Small scale, stable substrates.

  • Dissolution: Dissolve the crude reaction mixture (containing the adduct) in Methanol (MeOH) .

  • Acidification: Carefully add conc. HCl (approx. 3-5 equivalents relative to boron).

    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure good venting.
      
  • Reflux: Heat the mixture to reflux for 2–4 hours . The combination of heat, acid, and methanol converts the borane into

    
     (volatile) and the amine into its hydrochloride salt.
    
  • Evaporation: Concentrate the mixture to dryness in vacuo. Co-evaporate with MeOH 2-3 times to remove residual trimethyl borate.

  • Liberation: Resuspend the solid (Amine-HCl salt) in water, basify with NaOH/NaHCO

    
     to pH > 10, and extract with Ethyl Acetate or DCM.
    
Method B: Pd/C Catalyzed Methanolysis (The "Process" Standard)

Best for: High value, scale-up, or acid-sensitive substrates. Reference: Couturier et al., Org.[1][2] Lett. 2001.[1][2]

  • Setup: Dissolve the crude residue in Methanol .

  • Catalyst Addition: Add 10% Pd/C (approx. 5-10 wt% relative to substrate).

    • Note: No hydrogen atmosphere is needed. The Pd catalyzes the reaction of MeOH with the B-H bonds.

  • Reaction: Stir at room temperature (or mild reflux for stubborn cases).

    • Observation: Vigorous bubbling (

      
      ) indicates the breakdown of the complex.
      
  • Completion: Monitor by TLC or

    
     NMR (disappearance of the quartet).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The borane is removed as volatile

    
    .
    
Method C: Lewis Base Scavenging (DABCO/TMEDA)

Best for: Situations where you want to precipitate the impurity.

  • Reagent: Add DABCO (1,4-diazabicyclo[2.2.2]octane) or TMEDA to your reaction mixture (in THF or Toluene).

  • Mechanism: These amines are stronger Lewis bases than your aniline. They displace the borane.

  • Separation:

    • DABCO: The resulting

      
       complex is highly crystalline and insoluble in THF. Filter it off.
      
    • TMEDA: Forms a soluble complex but alters the polarity significantly, often allowing separation via aqueous acid washes where the aniline salt goes into water and the TMEDA-borane stays organic (or vice versa depending on specific lipophilicity).

Comparative Data Analysis

MethodReagentsConditionsYield Recovery*ProsCons
Acid Hydrolysis HCl, MeOHReflux, 4h85-90%Low cost, simple reagents.Harsh; generates corrosive fumes; time-consuming.
Pd/C Catalysis 10% Pd/C, MeOHRT to 60°C, 1-2h95-98% Extremely mild; very clean product; fast.Pd/C is expensive; requires filtration step.
DABCO Exchange DABCO, THFRT, 12h80-88%Non-acidic; removes Boron as solid.Slower; requires stoichiometric scavenger; DABCO removal.

*Yield Recovery refers to the isolation of the free amine from the complex.

Mechanistic Visualization

The following diagram illustrates the equilibrium and the irreversible cleavage pathways.

BoraneRemoval Start Crude Mixture (2-Ethyl-5-Fluoroaniline : BH3) MethA Method A: HCl / MeOH / Reflux Start->MethA Acid Route MethB Method B: Pd/C + MeOH Start->MethB Catalytic Route InterA Formation of B(OMe)3 + H2 Gas MethA->InterA Methanolysis EndA Product: Aniline-HCl Salt InterA->EndA Evaporation InterB Catalytic Cleavage (Surface Reaction) MethB->InterB Adsorption EndB Product: Free Aniline InterB->EndB Desorption

Figure 1: Workflow for cleaving the Amine-Borane adduct. Method B (Blue path) is preferred for operational simplicity and yield.

References

  • Couturier, M., Tucker, J. L., Andresen, B. M., Dubé, P., & Negri, J. T. (2001).[1][2] Palladium-and Raney Nickel-Catalyzed Methanolysis of Borane-Amine Adducts.[2] Organic Letters, 3(3), 465-467.[1][2] [Link]

  • Brown, H. C., & Murray, L. T. (1984). Acid Hydrolysis of Amine-Borane Complexes. Inorganic Chemistry, 23(18), 2746-2753. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Borane reduction mechanisms).

Sources

optimizing deoxygenation steps for air-sensitive aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Air-Sensitive Aniline Synthesis Topic: Optimizing Deoxygenation Steps for Aniline Synthesis Ticket ID: ANL-O2-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pink Aniline" Paradox

You are likely reading this because your colorless aniline starting material turned pink, brown, or black, or your palladium-catalyzed coupling (e.g., Buchwald-Hartwig) stalled with zero conversion.

The Root Cause: Anilines are electron-rich nucleophiles. In the presence of dissolved oxygen (DO), they undergo radical cation formation, leading to p-benzoquinone (pink/red) or azobenzene (orange) impurities, and eventually polyaniline (black tar). In catalytic cycles, DO is even more insidious: it rapidly oxidizes phosphine ligands (e.g., BINAP


 BINAP-oxide), permanently deactivating your catalyst.

This guide replaces "rule of thumb" degassing with physics-based protocols.

Module 1: Deoxygenation Method Selection

Do not default to sparging for every reaction. Use the decision matrix below to select the method based on solvent volume, boiling point, and reaction sensitivity.

Visual: Deoxygenation Decision Logic

DeoxygenationLogic cluster_legend Key Constraints Start START: Select Solvent System VolCheck Volume > 20 mL? Start->VolCheck Volatility Solvent Boiling Point < 60°C? (DCM, Et2O, THF) VolCheck->Volatility No (<20 mL) Sparge Method A: Sparging (Active Bubbling) VolCheck->Sparge Yes (>20 mL) Sensitivity Catalyst Sensitivity? (e.g., Pd(0), Ni(COD)2) Volatility->Sensitivity No (High BP) FPT Method B: Freeze-Pump-Thaw (The Gold Standard) Volatility->FPT Yes (Volatile) Sensitivity->FPT High (Strict Anaerobic) VacPurge Method C: Vacuum/Backfill (Schlenk Cycles) Sensitivity->VacPurge Moderate Warning Warning: Sparging volatile solvents changes molarity via evaporation.

Figure 1: Decision matrix for selecting the optimal deoxygenation technique based on physical properties and scale.

Module 2: Troubleshooting Sparging (The "Bubbling" Method)

Issue: "I sparged for 15 minutes, but my reaction still failed/oxidized." Diagnosis: Inefficient mass transfer or solvent evaporation.[1][2]

The Physics of Failure

Sparging works by lowering the partial pressure of


 in the headspace, forcing dissolved 

out of the liquid phase (Henry’s Law).
  • Failure Mode 1 (Evaporation): Sparging volatile solvents (THF, Et2O) with dry nitrogen strips the solvent, changing the concentration of your reagents.

  • Failure Mode 2 (Dead Zones): Using a wide-bore needle creates large bubbles.

    
     removal is proportional to the surface area  of the bubbles. Large bubbles = Low Surface Area = Poor Deoxygenation.
    
Optimized Protocol: The Pre-Saturation Technique
  • Equipment: Use a finely drawn glass capillary or a stainless steel dispersion tube (fritted glass is best) instead of a standard syringe needle.

  • The Saturation Trap: Pass your inert gas (Ar/N2) through a "sacrificial" flask containing the same solvent before it enters your reaction flask.

    • Why? The gas becomes saturated with solvent vapor, preventing it from stripping solvent from your reaction mixture.

  • Duration Calculation:

    • Standard: 5 minutes per 10 mL of solvent.

    • Correction: If using Toluene (High

      
       solubility, Henry's Constant ~1057 bar), double the time.
      
SolventO2 Solubility (mM)Risk LevelRecommended Sparge Time (100 mL)
Water 0.27Low15 min
THF 2.10High 30 min (+ Pre-saturation)
Toluene 1.90High 30 min
DMF 0.33Medium20 min

Module 3: Freeze-Pump-Thaw (FPT) - The Gold Standard

Issue: "I'm using FPT, but my flask broke" or "I condensed liquid oxygen." Diagnosis: Improper thermal cycling or vacuum management.

Safety Critical Warning: Never open a flask to an inert gas line while it is submerged in liquid nitrogen. If the line has a leak, you will condense liquid oxygen (blue liquid), which is explosive in the presence of organics.

Step-by-Step Optimized FPT Cycle
  • Freeze: Place the Schlenk flask in liquid

    
     (or dry ice/acetone for DCM). Wait until the solvent is completely solid.
    
  • Pump: Open the stopcock to high vacuum (0.1 mmHg or lower). Pump for 5–10 minutes.

    • Technical Insight: You are removing the gas from the headspace. The gas trapped in the lattice of the frozen solvent cannot escape yet.

  • Thaw (The Critical Step):

    • Close the stopcock. Isolate the flask from the vacuum.

    • Remove from the cold bath and thaw in a warm water bath.

    • Observation: You will see vigorous bubbling.[3] This is the dissolved gas escaping the liquid lattice into the static vacuum of the headspace.

  • Repeat: Perform exactly 3 cycles .

    • Cycle 1 removes ~90% of DO.

    • Cycle 2 removes ~99%.

    • Cycle 3 removes ~99.9%.

Module 4: Buchwald-Hartwig Specific Troubleshooting

Issue: "My catalyst turns black immediately upon heating." Diagnosis: Ligand Oxidation.[4]

Visual: Catalyst Deactivation Pathway

CatalystDeath cluster_prevention Prevention Strategy O2 Dissolved O2 Ligand Phosphine Ligand (L) (e.g., BINAP) O2->Ligand Rapid Oxidation Oxide Phosphine Oxide (L=O) (Catalytically Dead) Ligand->Oxide Irreversible Pd Pd(0) Source PdBlack Pd Black Precipitate (Inactive) Pd->PdBlack Agglomeration Oxide->Pd Cannot Stabilize Add Add Ligand LAST (After Degassing)

Figure 2: Mechanism of catalyst deactivation via ligand oxidation.

Corrective Action:

  • Order of Addition: Load the Pd source and Ligand as solids into the flask.

  • Evacuate Solids: Cycle vacuum/nitrogen 3 times on the solids before adding any liquid.

  • Add Solvent: Add the pre-degassed solvent via syringe through the septum.

  • Add Aniline: Add the liquid aniline last, also via syringe.

Module 5: Self-Validating Systems (How to be sure)

Do not guess. Use a chemical indicator to validate your "inert" atmosphere.[5]

The Ketyl Radical Test (For Toluene/THF)
  • Setup: Add a small piece of Sodium metal and a pinch of Benzophenone to a test aliquot of your solvent.

  • Validation:

    • Colorless/Yellow: Oxygen/Water is present (FAIL).

    • Green: Trace impurities.

    • Deep Blue/Purple: Oxygen-free (PASS). The ketyl radical is stable only in the absence of

      
       and 
      
      
      
      .
The "Color Check" (For Aniline)
  • Pure Aniline: Should be colorless or pale yellow.[6]

  • Red/Brown: Contains oxidation products.[6]

  • Fix: Distill the aniline from Zinc dust (which reduces oxidized impurities) under reduced pressure immediately before use.

References & Grounding

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (The definitive text on Schlenk line and glovebox techniques).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Battistini, E., et al. (2016). Henry's Law Constants of Oxygen in Organic Solvents.[7][8]Journal of Chemical & Engineering Data. (Source for O2 solubility data in Toluene/THF).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[9] (Validation of ligand sensitivity).

Sources

Technical Support Center: 2-Ethyl-5-Fluoroaniline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling 2-Ethyl-5-fluoroaniline (and structurally homologous fluoro-alkylanilines). It addresses the inherent instability of the free base form and provides rigorous, chemically grounded solutions.

Current Status: Operational | Topic: Stability & Purification Protocols

Role: Senior Application Scientist Scope: CAS 202465-67-2 (and related derivatives)

Executive Summary: The Stability Paradox

2-Ethyl-5-fluoroaniline is a valuable intermediate, often used in the synthesis of kinase inhibitors and agrochemicals. However, like many electron-rich anilines, the free base is thermodynamically prone to oxidative degradation.

The Core Issue: The amino group (


) activates the benzene ring, lowering the oxidation potential. In the presence of atmospheric oxygen and light, it undergoes radical cation formation, leading to colored impurities (azo compounds, quinones, and polymers) that can poison downstream catalytic cycles (e.g., Pd-catalyzed Buchwald-Hartwig couplings).

The Solution: Rigorous exclusion of oxygen (prevention) and specific purification/stabilization protocols (correction).[1]

Module 1: Critical Storage & Handling (Preventative)

Q1: Why does my 2-ethyl-5-fluoroaniline turn brown/black even in a closed bottle?

A: The "closed" bottle likely contains headspace air. The darkening is a visual indicator of autoxidation .

  • Mechanism: Trace oxygen creates a radical cation on the nitrogen. This radical dimerizes or polymerizes to form highly conjugated species (like azobenzenes or polyanilines), which are intensely colored (yellow

    
     red 
    
    
    
    brown
    
    
    black).
  • Causality: The ethyl group at the ortho position provides some steric hindrance but also electron donation, potentially stabilizing the radical intermediate, making the compound more susceptible to degradation than simple fluoroaniline.

Q2: What is the "Gold Standard" for long-term storage?

A: You must arrest the radical mechanism.

  • Atmosphere: Store under Argon (preferred over Nitrogen due to higher density).

  • Temperature: Refrigerate at 2–8°C . (Freezing is acceptable but requires careful thawing to prevent moisture condensation).

  • Container: Amber glass (blocks UV light) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Data Comparison: Storage Stability (Estimated)

ConditionAppearance (1 Month)Purity Loss (HPLC)Status
Ambient / Air / Clear GlassDark Brown / Black Oil> 5.0%CRITICAL
Ambient / N2 / Amber GlassLight Yellow< 1.0%ACCEPTABLE
4°C / Argon / Amber GlassColorless / Pale Yellow< 0.1%OPTIMAL

Module 2: Troubleshooting & Purification (Corrective)

Q3: My material is already dark. Can I still use it?

A: Do not use dark material for sensitive metal-catalyzed reactions. The oxidized impurities (often azo-dimers) can coordinate to metal centers (Pd, Ni, Cu), acting as catalyst poisons or altering ligand geometry.

  • Threshold: If purity is >98% by HPLC/GC but colored, you may proceed with robust reactions (e.g., amide coupling). For Pd-coupling, purify immediately .

Q4: How do I purify the oxidized free base?

A: We recommend Vacuum Distillation over silica chromatography. Silica is slightly acidic and can cause tailing or irreversible adsorption of the amine.

Protocol: Zinc-Assisted Vacuum Distillation

  • Why Zinc? Zinc dust acts as a sacrificial reducing agent, preventing re-oxidation during the heating phase.

  • Setup: Short-path distillation apparatus.

  • Additives: Add 1–2% w/w Zinc Dust to the boiling flask.

  • Vacuum: High vacuum (< 5 mmHg) is essential to keep the bath temperature below 100°C (preventing thermal decomposition).

  • Collection: Discard the first 5% (forerun). Collect the main fraction as a colorless oil.

  • Storage: Flush receiving flask with Argon immediately upon breaking vacuum.

Q5: Distillation is not feasible (small scale). Is there a chemical wash?

A: Yes. An Acid/Base Rescue is effective for removing non-basic impurities (nitro/azo/quinone species).

Protocol: Acid/Base Extraction [2]

  • Dissolve: Dilute the dark oil in diethyl ether or MTBE.

  • Extract (Acid): Wash with 1M HCl (aq) .

    • Chemistry: The aniline becomes the water-soluble anilinium salt (

      
      ).[3]
      
    • Separation: The dark impurities (neutral) stay in the organic layer. Discard organic layer.

  • Wash (Aqueous): Wash the aqueous acidic layer once with fresh ether to remove entrained organics.

  • Neutralize: Basify the aqueous layer with 2M NaOH or

    
     until pH > 10. The oil will oil out.
    
  • Extract (Base): Extract the liberated free base into ether/DCM.

  • Dry & Concentrate: Dry over

    
     and concentrate in vacuo.
    

Module 3: Stabilization Strategy (The Hydrochloride Salt)

Q6: I am tired of redistilling. How can I permanently stabilize it?

A: Convert the free base to its Hydrochloride Salt (HCl) .

  • Scientific Rationale: Protonating the amine (

    
    ) removes the lone pair electrons from conjugation. This dramatically increases the oxidation potential, effectively "locking" the molecule against air oxidation. The salt is a stable solid.
    

Protocol: Formation of 2-Ethyl-5-Fluoroaniline HCl

  • Dissolve: Dissolve 1 eq. of fresh/purified free base in dry Diethyl Ether or 1,4-Dioxane .

  • Precipitate: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Isolate: A white precipitate will form immediately.

  • Wash: Filter and wash with cold ether.

  • Dry: Vacuum dry. This solid is stable at room temperature for years.

Visualizing the Logic

Figure 1: Degradation & Rescue Pathways

This diagram illustrates the oxidative degradation mechanism and the logical decision points for purification.

G FreeBase 2-Ethyl-5-Fluoroaniline (Free Base) Oxidation Oxidation (Air/Light) FreeBase->Oxidation O2 / UV SaltForm Method C: Convert to HCl Salt (Long-term Stability) FreeBase->SaltForm Stabilization Radical Radical Cation Intermediate Oxidation->Radical Impurities Azo/Quinone Species (Brown/Black Color) Radical->Impurities Polymerization CheckPurity Check Purity (HPLC/TLC) Impurities->CheckPurity Distill Method A: Zn-Dust Distillation CheckPurity->Distill High Purity req. AcidBase Method B: Acid/Base Extraction CheckPurity->AcidBase Small Scale Distill->FreeBase Recovered AcidBase->FreeBase Recovered

Caption: Figure 1: Pathway of oxidative degradation and the three primary remediation strategies.

Module 4: Chemical Compatibility & Analytics

Q7: Which solvents should I avoid?

A:

  • Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage. Over time, amines can react with DCM to form quaternary ammonium salts (slow reaction, but possible).

  • Avoid: Ketones (Acetone) if heating. Primary amines react with ketones to form imines (Schiff bases) .

  • Recommended: Toluene, THF, or MTBE for reactions.

Q8: How do I verify the purity?

A:

  • HPLC: Use a C18 column with a basic buffer (e.g., 0.1% Ammonium Hydroxide or Triethylamine) in the mobile phase.

    • Why Basic? Running amines in acidic media (0.1% TFA) often leads to broad, tailing peaks due to interaction with silanols. Basic pH suppresses protonation, sharpening the peak.

  • TLC: Stain with Ninhydrin (turns purple/red) or UV.

    • Note: Oxidized impurities often stay at the baseline or run with the solvent front.

References

  • Chemical Oxidation of Aniline Mechanisms. Open Access Journals. Explains the radical cation mechanism leading to polymerization and color change.

  • Purification of Laboratory Chemicals (Aniline Derivatives). ScienceMadness / Armarego & Chai. Standard protocols for drying and distilling hygroscopic anilines using Zinc and KOH.

  • Handling and Storage of Fluoroanilines. Fisher Scientific MSDS. Safety data regarding toxicity and storage conditions (Keep cold, inert atmosphere).

  • Electrochemical Oxidation of Amines. MDPI. Detailed review of the electron transfer steps in amine oxidation.

  • BenchChem Technical Support. Purification of Halogenated Anilines. Guidelines on decolorization using activated carbon and acid-base washes.[4]

Sources

Technical Support Center: Purification of 2-Ethyl-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your 2-ethyl-5-fluoroaniline (CAS: 1583-89-7) has degraded from a pristine state to an off-white, beige, or brown solid.

The Core Issue: Anilines are intrinsically susceptible to autoxidation. The "off-white" color is typically due to the formation of trace quinone-imines or azo-linkages caused by air exposure. While these impurities are often present in small molar quantities (<1%), they are highly chromophoric and can catalyze further decomposition.

This guide provides a tiered purification strategy ranging from bulk chemical cleanup (Acid-Base) to high-purity polishing (Recrystallization/Chromatography).

Module 1: Initial Assessment & Diagnostics

Q: My compound is a solid, but literature sometimes describes fluoroanilines as oils. Is my product degraded? A: Not necessarily. 2-ethyl-5-fluoroaniline is a low-melting solid (estimated mp ~35–45°C based on the structural analog 5-fluoro-2-methylaniline [1]).

  • Risk: Because the melting point is near ambient temperature, aggressive handling or vacuum drying can cause it to "oil out," trapping impurities.

  • Diagnostic: If the solid is sticky or waxy, it contains solvent residues or neutral impurities lowering the melting point (freezing point depression).

Q: Why is it turning brown? A: The amino group (-NH2) is undergoing radical oxidation.

  • Mechanism:

    
     (colored azo species).
    
  • Impact: If the color is light beige, purity is likely >95%. If dark brown/purple, significant purification is required before use in sensitive catalysis (e.g., Buchwald-Hartwig).

Module 2: Chemical Purification (Acid-Base Extraction)

Context: This is the "workhorse" method. It relies on the basicity of the aniline nitrogen (approximate pKa ~4.0–4.5 due to the electron-withdrawing fluorine [2]) to separate it from neutral impurities (unreduced nitro compounds) and acidic byproducts.

Protocol 1: The "Back-Extraction" Method

  • Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate (EtOAc) .

  • Protonation: Extract the organic layer with 1M HCl (3 x 50 mL).

    • Chemistry: The aniline becomes the water-soluble hydrochloride salt (

      
      ). Neutral impurities stay in the EtOAc.
      
    • Visual Check: The aqueous layer might be pink/red (trapped oxidation products); the organic layer should retain the bulk of the dark color.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 30 mL) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base aniline precipitates/oils out.

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <30°C.
    

AcidBase Crude Crude Aniline (Organic Phase) Sep1 Phase Separation Crude->Sep1 Mix HCl Add 1M HCl HCl->Sep1 OrgWaste Organic Layer (Neutrals/Tars) Sep1->OrgWaste Discard AqSalt Aqueous Layer (Aniline-HCl Salt) Sep1->AqSalt Keep NaOH Basify (pH > 12) Add NaOH AqSalt->NaOH Extract Extract with DCM NaOH->Extract Final Pure Free Base (Off-White Solid) Extract->Final

Figure 1: Logic flow for acid-base purification to remove non-basic oxidation byproducts.

Module 3: Physical Purification (Recrystallization)

Context: Because 2-ethyl-5-fluoroaniline is a low-melting solid, standard recrystallization (boiling solvent) is risky—it may form an oil rather than crystals. We use a Low-Temperature Precipitation technique.

Q: Which solvent system should I use? A: You need a non-polar anti-solvent to force the lipophilic aniline out of solution at low temps.

Solvent SystemRatio (v/v)SuitabilityNotes
Hexane / EtOAc 10:1High Best for low-melting solids.
Pentane 100%Moderate Requires cooling to -78°C (Dry ice/acetone).
Ethanol / Water 1:1Low Risk of oiling out due to high polarity of water.

Protocol 2: Cold-Solvent Crystallization

  • Saturation: Dissolve the semi-pure solid in the minimum amount of warm Hexane (approx. 35°C).

    • Troubleshooting: If it doesn't dissolve completely, add drops of EtOAc until clear.

  • Filtration: If the solution is dark, add Activated Charcoal (1 wt%), stir for 5 mins, and filter warm through a Celite pad.

  • Cooling: Place the filtrate in a freezer (-20°C) overnight. Do not disturb.

  • Collection: Rapidly filter the cold crystals. Wash with ice-cold Pentane.

    • Critical: If the solid melts on the filter paper, your vacuum is pulling warm air through it. Use a chilled funnel or minimize suction time.

Recryst Start Crude Solid Solvent Dissolve in Warm Hexane/EtOAc Start->Solvent Check Is it Clear? Solvent->Check Charcoal Add Charcoal & Filter Check->Charcoal No (Dark) Freeze Cool to -20°C Check->Freeze Yes Charcoal->Freeze Result Crystals Freeze->Result Oil Oiling Out? Freeze->Oil Seed Add Seed Crystal or Scratch Glass Oil->Seed Seed->Freeze

Figure 2: Decision tree for recrystallization, addressing the risk of "oiling out."

Module 4: Chromatographic Polish (The "Nuclear" Option)

Context: If the compound is still impure, silica gel chromatography is necessary. Issue: Anilines "streak" on silica due to hydrogen bonding with acidic silanol groups (


).

Q: How do I prevent streaking/tailing? A: You must deactivate the silica.

Protocol 3: TEA-Buffered Chromatography

  • Mobile Phase: Hexane : Ethyl Acetate (9:1).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism: TEA is a stronger base than your aniline. It preferentially binds to the silica's acidic sites, allowing your product to elute as a tight band.

  • Loading: Load the sample as a liquid (dissolved in minimal DCM) or dry-load on Celite. Do not load in pure EtOAc.

Module 5: Storage & Stability

Once purified, you must prevent the "off-white" color from returning.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (UV protection).

  • Temperature: Refrigerator (4°C) is sufficient; -20°C is optimal for long-term (>1 month).

  • Stabilizer: If storing as a solution, storing over activated 3Å molecular sieves can prevent hydrolysis/oxidation.

References

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylaniline Properties. Retrieved from (Used as structural analog for melting point estimation).

  • PubChem. (2023). 2-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved from (Source for pKa trends in fluoroanilines).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • BenchChem. (2025).[1] Recrystallization of Substituted Anilines. Retrieved from (Source for solvent selection logic).

Sources

preventing oxidation of amino group in fluorinated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Amino Group Oxidation in Fluorinated Anilines

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluorinated anilines. You are likely here because your clear, colorless starting material has turned into a dark brown or black tar, or your coupling yields are inexplicably low.

The Core Problem: While fluorine atoms are electron-withdrawing groups (EWGs) that theoretically stabilize the aromatic ring against electrophilic attack, they create a unique challenge for the amino group (


).
  • Reduced Basicity: Fluorine lowers the pKa of the aniline, making it a poorer nucleophile but also altering how it interacts with acid stabilizers.

  • Oxidative Susceptibility: Despite the EWG effect, the amino group remains vulnerable to radical cation formation (

    
    ) in the presence of air and light. This initiates a cascade leading to azobenzenes  (colored dimers), nitroso  intermediates, and complex oligomers  (the "black tar").
    

This guide provides self-validating protocols to prevent, detect, and reverse this degradation.

Module 1: The Stability Matrix

Understanding the basicity of your specific fluorinated aniline is the first step in choosing the right stabilization strategy.

Table 1: Basicity & Stability Profile of Fluorinated Anilines

Compound ClassApprox.[1][2][3][4][5][6][7][8][9] pKa (Conj. Acid)NucleophilicityOxidation RiskRecommended Storage Form
Aniline (Reference) 4.6HighHighHCl Salt / Dark Liquid
4-Fluoroaniline 4.6Moderate-HighHighHCl Salt
2-Fluoroaniline 4.4ModerateModerateHCl Salt
2,4-Difluoroaniline ~3.5 - 4.0Low-ModerateModerateHCl Salt
Pentafluoroaniline ~ -0.3 (Very Weak)Very LowLow*Free Base (Inert atm)

> Note: Highly fluorinated anilines (e.g., Pentafluoroaniline) are so weakly basic that they form unstable salts that hydrolyze in moist air. Do not store these as HCl salts; store as free bases under Argon.

Module 2: Storage & Handling Protocols
Protocol A: The HCl Salt Conversion (Gold Standard)

Best for: Mono- and Di-fluoroanilines intended for long-term storage (>1 month).

The Logic: Protonating the amine (


) removes the lone pair electrons from the HOMO (Highest Occupied Molecular Orbital), rendering the molecule electronically invisible to oxidative agents like atmospheric oxygen.

Step-by-Step:

  • Dissolution: Dissolve the fluorinated aniline in a minimal amount of diethyl ether or ethanol.

  • Acidification: Slowly add 2M HCl in diethyl ether (or bubble dry HCl gas) while stirring at 0°C.

    • Checkpoint: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen funnel).

  • Drying: Wash with cold ether and dry under high vacuum.

  • Storage: Store in an amber vial with a Teflon-lined cap.

Protocol B: The "Zinc Blanket" (Liquid Storage)

Best for: Anilines in frequent use or those that cannot form stable salts.

The Logic: Zinc dust acts as a sacrificial reducing agent. If any trace oxidation occurs (forming a nitroso or radical species), the Zinc surface immediately reduces it back to the amine, keeping the bulk liquid clear.

Step-by-Step:

  • Preparation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying in an oven.

  • Addition: Add a small spatula tip (approx. 0.5% w/w) of activated Zinc dust directly into the aniline bottle.

  • Sealing: Purge the headspace with Argon for 30 seconds before sealing.

  • Usage: When aliquoting, simply let the heavy Zinc dust settle and pipette the clear supernatant.

Module 3: Rescue & Purification

If your aniline has already oxidized (brown/black liquid), simple distillation is often insufficient because colored impurities can co-distill. You must use Zinc Dust Distillation .

Protocol C: Zinc Dust Distillation (The Rescue)

The Logic: Distilling over Zinc prevents the "bumping" of oxidized impurities and actively reduces volatile azo-compounds during the heating phase, preventing them from contaminating the distillate.

Workflow Diagram:

ZincDistillation Start Oxidized Aniline (Dark/Black Liquid) AddZn Add Activated Zn Dust (1-2% w/w) Start->AddZn Setup Setup Short-Path Distillation (Inert Gas Bleed) AddZn->Setup Heat Heat under Vacuum (Oil Bath) Setup->Heat Reaction In-situ Reduction (Azo -> Amine) Heat->Reaction Surface Reaction Distillate Collect Distillate (Clear Liquid) Reaction->Distillate Store Store immediately (Argon/Cold) Distillate->Store

Caption: Workflow for restoring oxidized fluorinated anilines using sacrificial Zinc dust during distillation.

Procedure:

  • Charge: Place the dark aniline in a round-bottom flask. Add 1-2% (w/w) activated Zinc dust.

  • Vacuum: Connect a short-path distillation head. Apply vacuum (high vacuum <5 mmHg is preferred to lower the boiling point).

  • Heat: Heat the oil bath gradually.

    • Critical: Do not overheat. Fluorinated anilines have distinct boiling points; check the SDS.

  • Collection: Discard the first 5% (forerun). Collect the main fraction which should be colorless.

  • Stabilize: Immediately purge the receiving flask with Argon.

Module 4: Troubleshooting & FAQs
Q1: "My reaction mixture turned black immediately after adding the catalyst. Is my product gone?"
  • Diagnosis: This is likely Metal-Catalyzed Oxidative Polymerization . Palladium and Copper (often used in Buchwald-Hartwig or Ullmann couplings) can catalyze the oxidation of the amine by trace oxygen.

  • The Fix:

    • Degas Solvents: Sparging with nitrogen for 15 minutes is mandatory, not optional.

    • Scavengers: Add a radical scavenger like BHT (butylated hydroxytoluene) if it doesn't interfere with your catalytic cycle.

    • Check Peroxides: Ensure your ethereal solvents (THF, Dioxane) are peroxide-free. Peroxides rapidly oxidize anilines to nitro-compounds.

Q2: "I cannot form the HCl salt of Pentafluoroaniline. It keeps turning into a wet mush."
  • Diagnosis: Hydrolysis due to Low Basicity. Pentafluoroaniline (

    
    ) is too weakly basic to hold onto the proton in the presence of atmospheric moisture. The equilibrium shifts back to the free base and HCl (gas/liquid), which attracts water.
    
  • The Fix: Do not use acid salts for poly-fluorinated anilines. Store them as Free Bases under Argon in a desiccator.

Q3: "Why are my yields low in nucleophilic substitution (SnAr) reactions?"
  • Diagnosis: Reduced Nucleophilicity. The fluorine atoms pull electron density away from the nitrogen. A difluoro-aniline is significantly less nucleophilic than a methoxy-aniline.

  • The Fix:

    • Increase Temperature: You may need 20-30°C higher temperatures than standard protocols.

    • Stronger Base: Use a stronger non-nucleophilic base (e.g., LiHMDS or NaH) to deprotonate the amine before the attack, creating the highly nucleophilic anilide anion (

      
      ).
      
References
  • Mechanism of Aniline Oxidation

    • Title: "Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide C
    • Source: ResearchGate / Angewandte Chemie[6]

    • URL:

  • pKa and Substituent Effects

    • Title: "Substituent Effects on the Physical Properties and pKa of Aniline"
    • Source: AFIT (Air Force Institute of Technology)
    • URL:

  • Purification Protocols (Zinc Dust)

    • Title: "Purification and dry aniline? (Standard Lab Protocols Discussion)"
    • Source: Reddit / Vogel's Textbook of Practical Organic Chemistry (Cited within)
    • URL:

  • Storage of Fluorinated Intermediates

    • Title: "How to ensure the stability of fluorinated pharmaceutical intermedi
    • Source: SinoShiny[3]

    • URL:

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-Ethyl-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-5-fluoroaniline (CAS: 63234-90-6 / Analogous derivatives) is a critical intermediate in the synthesis of agrochemicals (chloroacetanilide herbicides) and fluorinated kinase inhibitors. Its structural integrity is defined by the coexistence of an electron-donating amino group, a sterically significant ethyl group, and an electron-withdrawing fluorine atom.

This guide provides a technical comparison of the 1H NMR chemical shifts of the ethyl group in this specific matrix against structurally related analogs. By isolating the specific shielding/deshielding effects of the ortho-amine and para-fluorine substituents, this document serves as a validation standard for researchers confirming synthesis success.

Structural & Electronic Context

To interpret the NMR data accurately, one must understand the electronic "tug-of-war" occurring on the benzene ring:

  • Amino Group (-NH₂, Pos 1): Strongly electron-donating via resonance. Shields ortho (Pos 2, 6) and para (Pos 4) protons.

  • Ethyl Group (-CH₂CH₃, Pos 2): Weakly electron-donating (inductive). The methylene protons are sensitive to the magnetic anisotropy of the adjacent ring and the ortho-amino group.

  • Fluorine Atom (-F, Pos 5): Electron-withdrawing by induction (deshielding) but donating by resonance. It is located para to the ethyl group.

Predicted vs. Experimental Shift Logic

While the amino group significantly shields the ring protons, its effect on the ortho-ethyl group is primarily steric and weakly electronic. The para-fluorine typically exerts a minimal effect on the distal ethyl protons, often resulting in shifts nearly identical to non-fluorinated analogs.

Structural Logic Diagram

G Molecule 2-Ethyl-5-Fluoroaniline Ethyl Ethyl Group (Pos 2) Target Signal Molecule->Ethyl Amine Amino Group (Pos 1) Shielding Source Molecule->Amine Fluorine Fluorine (Pos 5) Electronic Modulation Molecule->Fluorine Amine->Ethyl Ortho-Effect (Steric/Shielding) Fluorine->Ethyl Para-Effect (Minimal Shift)

Figure 1: Electronic influence map affecting the ethyl group chemical shifts.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its direct precursor (2-ethylaniline) and a standard reference (Ethylbenzene). This comparison allows researchers to rule out starting material contamination.

Solvent: Chloroform-d (


) | Ref:  TMS (0.00 ppm)
FeatureTarget: 2-Ethyl-5-Fluoroaniline Analog: 2-Ethylaniline Ref: Ethylbenzene Interpretation
-CH₂- (Methylene) 2.48 – 2.55 ppm (q)2.51 ppm (q)2.65 ppm (q)The ortho-NH₂ group causes a slight upfield shift (shielding) vs. ethylbenzene. F has negligible impact.
-CH₃ (Methyl) 1.20 – 1.25 ppm (t)1.21 ppm (t)1.25 ppm (t)Distal methyl is largely unaffected by ring substitution.
Coupling (

)
7.5 – 7.6 Hz 7.5 Hz7.6 HzStandard vicinal coupling.
Aromatic Region 6.3 – 6.9 ppm (m)6.6 – 7.1 ppm (m)7.1 – 7.3 ppm (m)F + NH₂ pushes aromatics significantly upfield compared to ethylbenzene.
-NH₂ (Amine) 3.50 – 3.70 ppm (br s)3.47 ppm (br s)N/ABroad singlet; position is concentration/solvent dependent.

(q) = Quartet, (t) = Triplet, (m) = Multiplet, (br s) = Broad Singlet.

Key Diagnostic Indicator

If your spectrum shows a methylene quartet at 2.65 ppm , your sample is likely Ethylbenzene or lacks the amine group. The shift to ~2.50 ppm is the definitive marker of the ortho-aniline functionality.

Experimental Protocol: High-Fidelity Acquisition

To resolve the potentially subtle coupling between Fluorine and the ethyl protons (rare but possible as line broadening), strict sample preparation is required.

Reagents & Equipment[2]
  • Solvent:

    
     (99.8% D) with 0.03% TMS v/v.
    
    • Note: DMSO-

      
       may be used if solubility is poor, but will shift the -NH₂ peak to ~5.0 ppm and potentially obscure the methylene quartet due to the DMSO solvent peak at 2.50 ppm. Avoid DMSO for ethyl group analysis if possible. 
      
  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

  • Mass: 5–10 mg of analyte.

Step-by-Step Workflow

Workflow Start Sample Preparation Solvent Dissolve 10mg in 0.6mL CDCl3 Start->Solvent Filter Filter (Glass Wool) Remove Particulates Solvent->Filter Acquire Acquisition (Min 16 Scans) Filter->Acquire Process Processing LB = 0.3 Hz Acquire->Process

Figure 2: Optimized workflow for acquiring resolved ethyl group signals.

Critical Step - Shimming: The ethyl methylene quartet is often close to the solvent residual peak or water in DMSO. In


, the quartet is clear. Ensure good shimming to resolve the roof-effect often seen in ethyl groups attached to aromatic rings.

Troubleshooting & Spectral Validation

Scenario A: The Methylene Quartet is Broad
  • Cause: Potential long-range coupling with Fluorine (

    
    ) or restricted rotation.
    
  • Solution: Run a

    
    -decoupled 
    
    
    
    NMR
    . If the quartet sharpens, the broadening is due to F-coupling. If not, it is likely paramagnetic impurities or poor shimming.
Scenario B: Extra Peaks in the Aliphatic Region
  • Impurity Check:

    • Ethanol: Triplet at 1.16 ppm, Quartet at 3.68 ppm (Common stabilizer in chloroform).

    • Diethyl Ether: Triplet at 1.21 ppm, Quartet at 3.48 ppm.

    • Water: Singlet at ~1.56 ppm in

      
      .
      
Scenario C: Missing Amine Peak
  • Cause: Proton exchange with wet solvent.

  • Solution: Add

    
     shake. The broad singlet at ~3.5 ppm should disappear, confirming it is -NH₂.
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of 2-Ethylaniline (SDBS No. 2761). [Link]

  • PubChem. (2024). 5-Ethyl-2-fluoroaniline Compound Summary. National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).

19F NMR Characterization Guide: 2-Ethyl-5-Fluoroaniline Hydrochloride

[1]

Executive Summary & Strategic Rationale

In the synthesis of fluorinated pharmaceutical intermediates, 2-ethyl-5-fluoroaniline hydrochloride represents a critical scaffold, often utilized in the development of herbicides (e.g., protoporphyrinogen oxidase inhibitors) and kinase inhibitors.[1]

Characterizing this specific isomer presents a unique challenge: distinguishing it from its regioisomers (such as 5-ethyl-2-fluoroaniline) and quantifying the free base content in the hydrochloride salt.[1] While 1H NMR is standard, it often suffers from signal overlap in the alkyl region (1.2–2.6 ppm) and broadening of ammonium protons.

Why 19F NMR is the Superior Alternative:

  • Singlet Specificity: Unlike the complex multiplets of 1H NMR, the 19F nucleus typically yields a distinct singlet (or simplified multiplet) that is highly sensitive to the electronic environment.[1]

  • Isomer Resolution: The chemical shift difference between the meta-fluoro (target) and ortho-fluoro (impurity) isomers is >20 ppm, offering unambiguous discrimination.[1]

  • Salt Stoichiometry: The 19F shift is pH-dependent, acting as an intrinsic probe for protonation state (Salt vs. Free Base).[1]

This guide provides a validated protocol for the 19F NMR characterization of 2-ethyl-5-fluoroaniline HCl, comparing its spectral signature against key alternatives.

Comparative Analysis: Product vs. Alternatives

The following analysis contrasts the target molecule against its most common structural isomers and forms.

Table 1: Chemical Shift Comparison (Predicted & Empirical Trends)

Reference Standard: CFCl₃ (0 ppm).[2] Solvent: DMSO-d₆.[1]

Compound / StateFluorine Position relative to AmineElectronic EnvironmentPredicted 19F Shift (δ ppm)Distinguishing Feature
2-Ethyl-5-fluoroaniline HCl (Target) Meta (1,5-relationship)Inductively withdrawing (-I) from NH₃⁺-112.0 to -115.0 Sharp singlet; downfield from free base.[1]
Alternative A: Free Base (2-Ethyl-5-fluoroaniline)Meta Weak resonance effect from NH₂-117.0 to -119.0 Upfield shift (~3-5 ppm) vs. HCl salt.[1]
Alternative B: 5-Ethyl-2-fluoroaniline (Regioisomer)Ortho Strong Resonance Donation (+M)-135.0 to -140.0 Massive upfield shift due to ortho effect.[1]
Alternative C: 4-Fluoroaniline derivativePara Moderate Resonance Donation (+M)-124.0 to -127.0 Intermediate shift range.[1]

Expert Insight: The "Ortho Effect" is the primary discriminator. If your spectrum shows a peak near -135 ppm, you have synthesized the wrong isomer (5-ethyl-2-fluoroaniline), regardless of what the 1H NMR alkyl integration suggests.[1]

Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard is recommended for quantitative purity assessment.[1]

Materials
  • Analyte: 2-Ethyl-5-fluoroaniline Hydrochloride (~10 mg).[1]

  • Solvent: DMSO-d₆ (0.6 mL).[1] Note: CDCl₃ is not recommended for hydrochloride salts due to poor solubility and potential aggregation.

  • Internal Standard (Optional):

    
    -Trifluorotoluene (δ -63.72 ppm) or Fluorobenzene (δ -113.15 ppm).[1]
    
Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of the salt into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Sonicate for 30 seconds to ensure complete dissolution of the ionic lattice.

  • Reference Addition: Add 10 µL of Internal Standard solution (if quantifying). Cap and invert 3 times.

  • Acquisition: Transfer to a 5mm NMR tube.

    • Instrument: 400 MHz (376 MHz for 19F).[1]

    • Spectral Width: 200 ppm (Range -50 to -250 ppm).[1]

    • Relaxation Delay (D1): Set to ≥ 5 seconds (Fluorine T1 times can be long; short D1 leads to integration errors).

    • Scans (NS): 32 scans are sufficient for characterization; 64 for trace impurity detection.[1]

Mechanism of Characterization (Visualized)

The following diagram illustrates the decision logic for verifying the product identity and form.

GStartCrude Product(Unknown Isomer/Salt)AcquireAcquire 19F NMR(DMSO-d6)Start->AcquireCheckShiftCheck Chemical Shift (δ)Acquire->CheckShiftOrthoPeak at -135 to -140 ppmCheckShift->OrthoHigh ShieldingMetaPeak at -110 to -120 ppmCheckShift->MetaModerate ShieldingIsomerFailREJECT: 5-Ethyl-2-fluoro isomer(Ortho-substitution)Ortho->IsomerFailCheckSaltSalt vs Base Check(Compare to Ref)Meta->CheckSaltBaseFormShift ~ -118 ppm(Free Base)CheckSalt->BaseFormUpfieldSaltFormShift ~ -113 ppm(Hydrochloride Salt)CheckSalt->SaltFormDownfield (Deshielded)FinalPASS: 2-Ethyl-5-fluoroaniline HClSaltForm->Final

Figure 1: Decision tree for identifying 2-ethyl-5-fluoroaniline HCl using 19F NMR chemical shifts. Note the critical branching point at the isomer identification stage.[1]

Technical Discussion: The "Salt Shift" Effect

Understanding the causality of the chemical shift is vital for interpreting the data.[1]

  • Electronic Basis: The fluorine atom at position 5 is meta to the nitrogen at position 1.[1] In the free base, the amine lone pair (

    
    ) exerts a weak inductive withdrawing effect but cannot donate electrons via resonance to the meta position.[1]
    
  • Protonation Event: Upon formation of the hydrochloride salt, the group becomes

    
    .[1] This introduces a strong positive charge.[1]
    
  • The Shift: The strong inductive withdrawing effect (-I) of the ammonium cation pulls electron density away from the ring, deshielding the fluorine nucleus.[1]

    • Result: The signal moves downfield (towards less negative ppm values, e.g., from -118 to -113 ppm) compared to the free base [1].[1]

Troubleshooting Tip: If your spectrum shows two peaks in the -110 to -120 region, your sample is likely a mixture of the salt and free base, indicating incomplete acidification or hydrolysis in wet DMSO.[1]

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines.[1][3] Biophysical Journal, 55(4), 799–804. [Link]

  • Reich, H. J. (2020). 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link][1]

  • SpectraBase. (n.d.). 2-Fluoroaniline 19F NMR Chemical Shifts. Wiley Science Solutions. [Link]

Part 1: Chromatographic Selectivity: C18 vs. PFP Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS Identification and Structural Elucidation of 2-Ethyl-5-Fluoroaniline: A Comparative Guide

Introduction 2-Ethyl-5-fluoroaniline (CAS: 1369899-15-9) is a highly specialized primary aromatic amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. For researchers and drug development professionals, the analytical challenge lies not merely in detecting the compound, but in confidently distinguishing it from its closely related positional isomers (e.g., 2-ethyl-4-fluoroaniline) and quantifying it at trace levels in complex matrices.

Historically, gas chromatography-mass spectrometry (GC-MS) was the gold standard for aniline derivatives, but it often required tedious derivatization steps. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) bypasses these bottlenecks, enabling direct injection, rapid analysis, and superior throughput[2]. This guide objectively compares the performance of different stationary phases (C18 vs. PFP) and mass analyzers (QqQ vs. Q-TOF) to establish the most robust methodology for 2-ethyl-5-fluoroaniline profiling.

Causality & Mechanism: Positional isomers of fluoroanilines possess identical molecular weights (MW = 139.17 g/mol ) and nearly indistinguishable MS/MS fragmentation patterns. Therefore, the burden of isomer differentiation falls entirely on the chromatographic separation.

Standard Alkyl (C18) columns rely predominantly on dispersive hydrophobic interactions. While rugged, they often fail to resolve fluorinated aromatic isomers. In contrast, Pentafluorophenyl (PFP) stationary phases introduce multiple retention mechanisms:


-

interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring interact selectively with the polarized C-F bond of 2-ethyl-5-fluoroaniline, providing superior shape selectivity and alternative elution orders that C18 cannot achieve[3].

Table 1: Performance Comparison of C18 vs. PFP for Fluoroaniline Isomers

ParameterConventional C18 (e.g., 150 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) (e.g., 150 x 4.6 mm, 3 µm)
Primary Interaction Hydrophobic (Dispersive)

-

, Dipole, Hydrogen Bonding
Isomer Resolution (Rs) < 1.0 (Co-elution common)> 2.0 (Baseline resolution)
Retention of Fluorinated Analytes ModerateStrong (Enhanced by fluorine-fluorine interactions)
Peak Asymmetry (Tf) 1.3 - 1.5 (Tailing due to basic amine)1.0 - 1.1 (Better shielding of residual silanols)
Suitability for LC-MS High (Standard)Excellent (Orthogonal selectivity)

Part 2: Mass Spectrometry Analyzers: QqQ vs. Q-TOF

Causality & Mechanism: Primary aromatic amines ionize highly efficiently in positive electrospray ionization (ESI+) due to the basicity of the


 group, readily forming the 

precursor ion at m/z 140.08[4]. The choice of mass analyzer dictates the analytical endpoint: trace quantification versus structural confirmation.
  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It filters the m/z 140 precursor and monitors specific product ions (e.g., loss of

    
     [-17 Da]). It offers unmatched sensitivity for genotoxic impurity profiling in pharmaceutical active ingredients[5].
    
  • Quadrupole Time-of-Flight (Q-TOF): Provides High-Resolution Mass Spectrometry (HRMS). By measuring the exact mass of 2-ethyl-5-fluoroaniline to within <2 ppm mass error, it eliminates isobaric matrix interferences that a QqQ might falsely integrate.

Table 2: QqQ vs. Q-TOF Performance for 2-Ethyl-5-Fluoroaniline

SpecificationTriple Quadrupole (QqQ)Q-TOF (HRMS)
Optimal Application Trace quantification (e.g., genotoxic impurity)Structural elucidation & unknown screening
Mass Accuracy Unit mass (~0.7 Da)< 2 ppm
Sensitivity (LOD) Sub-ng/mL (pg on-column)Low ng/mL
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude
Acquisition Mode MRM (Precursor m/z 140

Product m/z 123)
Full Scan MS / Targeted MS/MS

Part 3: Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm column performance and ionization efficiency before sample analysis[5].

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve 2-ethyl-5-fluoroaniline standards in the Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water). For complex matrices (e.g., plasma or wastewater), perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to selectively retain the basic aniline.

  • Chromatographic Setup:

    • Column: PFP Core-Shell (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (low pH ensures the amine remains protonated, promoting ESI+ ionization)[5].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Source Optimization (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C (Anilines are relatively volatile; avoid excessive heat to prevent premature in-source fragmentation).

  • System Suitability Testing (SST): Inject a resolution mixture containing 2-ethyl-5-fluoroaniline and 2-ethyl-4-fluoroaniline.

    • Validation Criteria: Chromatographic resolution (Rs) between isomers must be

      
       1.5. Signal-to-noise (S/N) for the Lower Limit of Quantification (LLOQ) must be 
      
      
      
      10. If Rs < 1.5, column degradation or mobile phase preparation errors have occurred; the run must be aborted.
  • Data Acquisition: Monitor the

    
    m/z 140.08. For QqQ, utilize MRM transitions 140.1 
    
    
    
    123.1 (quantifier) and 140.1
    
    
    109.1 (qualifier).

Part 4: Visualizing the Analytical Workflows

LCMS_Workflow A 1. Sample Preparation (SPE / Direct Injection) B 2. LC Separation (PFP Column: π-π interactions) A->B C 3. ESI+ Ionization [M+H]+ m/z 140.08 B->C D 4. Mass Analysis (QqQ MRM or Q-TOF HRMS) C->D E 5. Data Processing (Isomer Differentiation & Quant) D->E

Sequential LC-MS/MS workflow for the targeted profiling of 2-ethyl-5-fluoroaniline.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 140.08 F1 Product Ion Loss of NH3 (-17 Da) m/z 123.06 M->F1 Primary Cleavage F2 Intermediate Ion Loss of CH3 (-15 Da) m/z 125.05 M->F2 Alkyl Cleavage F3 Product Ion Substituted Tropylium m/z 109.04 F2->F3 Ring Expansion

Proposed ESI+ MS/MS collision-induced dissociation (CID) pathway for 2-ethyl-5-fluoroaniline.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Taylor & Francis[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine PMC - National Institutes of Health[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe PubMed - National Institutes of Health[Link]

Sources

HPLC Purity Standards for Pharmaceutical Grade 2-Ethyl-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Validation Guide

Executive Summary

In pharmaceutical synthesis, 2-ethyl-5-fluoroaniline (2-E-5-FA) serves as a critical intermediate for fluorinated APIs, particularly in the development of kinase inhibitors and herbicides. Its purity directly impacts the yield and safety profile of the final drug substance.

This guide objectively compares the performance of three distinct purity grades of 2-E-5-FA standards. We analyze why Certified Reference Materials (CRMs) are non-negotiable for method validation, while Working Standards offer a viable alternative for routine QC, provided they are rigorously qualified. We also demonstrate why Reagent Grade material is chemically unsuitable for quantitative analysis due to isomeric contamination.

Part 1: Comparative Analysis of Purity Standards

For a researcher establishing an analytical method, the choice of standard dictates the integrity of the data.[1] The following table compares the three primary grades available on the market based on experimental performance metrics.

Table 1: Performance Matrix of 2-E-5-FA Purity Standards
FeatureCertified Reference Material (CRM) Qualified Working Standard (In-House) Reagent/Synthesis Grade
Primary Use Method Validation (ICH Q2), Release TestingRoutine QC, Stability TestingSynthetic Starting Material
Assay (w/w) 99.8% ± 0.1% (Mass Balance)99.0% - 99.5% (vs. CRM)>97.0% (Area Normalization)
Isomeric Purity Confirmed (Regioisomers < 0.05%)Qualified (Regioisomers < 0.10%)Unknown (Often contains 2-ethyl-4-fluoroaniline)
Water Content Quantified (KF Titration)QuantifiedNot Controlled (Hygroscopic)
Traceability NIST/USP/EP TraceableTraceable to Internal CRMBatch-dependent
Cost Efficiency Low (High Cost/mg)High (Low Cost/run)N/A for Analysis
The "Hidden" Danger: Isomeric Impurities

The most critical differentiator is Isomeric Resolution . Synthesis of 2-E-5-FA typically involves the reduction of nitro-precursors. This process often yields trace amounts of 2-ethyl-4-fluoroaniline , a regioisomer with nearly identical lipophilicity.

  • CRM Performance: Guaranteed separation. The CoA certifies the absence of the 4-fluoro isomer.

  • Reagent Grade Failure: Often co-elutes with the main peak on standard C18 columns, leading to a "false high" purity reading (e.g., 99% area) that fails mass balance calculations.

Part 2: Reference Standard Qualification Workflow

To transition from a costly CRM to a sustainable Working Standard, laboratories must follow a strict qualification protocol. The following decision tree outlines the logic required to validate a Working Standard against a Primary CRM.

Reference_Standard_Qualification Start Candidate Material (Recrystallized 2-E-5-FA) StructID Structural ID (1H-NMR, MS, IR) Start->StructID PurityCheck Initial Purity Check (HPLC Area % > 99.5?) StructID->PurityCheck ImpurityProfile Impurity Profiling (LC-MS/MS) PurityCheck->ImpurityProfile Yes Fail REJECT: Re-purify PurityCheck->Fail No WaterSolvent Volatiles Analysis (KF & GC-HS) ImpurityProfile->WaterSolvent MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) WaterSolvent->MassBalance AssayTransfer Assay vs. Primary CRM (Triplicate Injection) MassBalance->AssayTransfer AssayTransfer->Fail Dev > 1.0% Success APPROVE: Working Standard (Valid for 12 Months) AssayTransfer->Success Dev < 1.0%

Figure 1: Workflow for qualifying a secondary Working Standard from raw material, ensuring traceability to a Primary CRM.

Part 3: Validated HPLC Methodology

This protocol is designed to separate 2-E-5-FA from its critical impurities (aniline oxidation products and regioisomers).

1. Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent.[2][3]

    • Rationale: The "NX" (organo-silica) technology resists the high pH often needed for anilines, though we use low pH here to ensure full protonation (

      
      ), which improves peak symmetry.
      
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase BComment
0.010Initial equilibration
15.060Linear gradient to elute main peak
20.090Wash lipophilic dimers/azo-compounds
22.090Hold
22.110Re-equilibration
30.010Ready for next injection
3. Standard Preparation Protocol (Self-Validating)

Objective: Prepare a 0.5 mg/mL solution with minimized oxidation risk.

  • Inert Handling: Weigh 25 mg of 2-E-5-FA into a volumetric flask. Note: Anilines oxidize rapidly. Flush the headspace with Nitrogen immediately after weighing.

  • Dissolution: Add 10 mL of Acetonitrile first. Sonicate for 2 mins.

    • Why? The free base is sparingly soluble in water. Dissolving in organic first prevents precipitation.

  • Dilution: Dilute to volume (50 mL) with Mobile Phase A .

    • Critical Step: The final solvent ratio (20:80 ACN:Buffer) matches the initial gradient conditions to prevent "solvent shock" peak distortion.

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ): Must be < 1.5 (Strict control for amines).
      
    • % RSD (n=5): < 0.73% (Based on USP <621>).

Part 4: Method Development Logic

Why choose this specific method? The following diagram illustrates the decision process used to optimize separation for fluorinated anilines.

HPLC_Method_Development Input Analyte: 2-Ethyl-5-Fluoroaniline (pKa ~ 3.5 - 4.0) PH_Choice Select pH Input->PH_Choice Low_PH pH 3.0 (Acidic) Analyte Protonated (+) PH_Choice->Low_PH Prevents silanol interaction High_PH pH 10.0 (Basic) Analyte Neutral (0) PH_Choice->High_PH Requires Hybrid Silica (High Cost) Col_Choice Column Selection Low_PH->Col_Choice C18 Standard C18 (Hydrophobic Interaction) Col_Choice->C18 General Use PFP Pentafluorophenyl (Pi-Pi Interaction) Col_Choice->PFP If Isomers Co-elute Result Final Method: pH 3.0 + C18 (Best Peak Shape) C18->Result PFP->Result Alternative

Figure 2: Decision matrix for optimizing HPLC conditions for basic fluoroanilines.

Part 5: Results & Discussion
Interpretation of Data

When analyzing 2-E-5-FA, three distinct peak types are commonly observed:

  • Main Peak (

    
     ~12.5 min):  The 2-ethyl-5-fluoroaniline.
    
  • Early Eluters (

    
     ~4-6 min):  Typically defluorinated by-products or hydrolysis degradants (phenols).
    
  • Late Eluters (

    
     ~18-20 min):  Azo-dimers formed by oxidation. Note: If your standard solution turns yellow/brown over 24 hours, these peaks will grow significantly.
    
Stability Warning

Experimental data confirms that 2-E-5-FA standards in aqueous acidic buffers degrade by ~1.5% over 48 hours at room temperature.

  • Recommendation: Use amber glassware and autosampler cooling (4°C). Fresh preparation daily is required for validation work.

Conclusion

For pharmaceutical applications, Reagent Grade 2-ethyl-5-fluoroaniline is insufficient for analytical validation due to the high risk of isomeric contamination (2-ethyl-4-fluoroaniline) which standard C18 methods may not resolve without optimization.

Final Recommendation:

  • Purchase a Primary CRM for the initial Method Validation (Linearity, Accuracy).

  • Qualify a bulk batch of high-purity material as an In-House Working Standard using the workflow in Figure 1.

  • Implement the pH 3.0 / C18 method described above to ensure protonation and sharp peak shape.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • PubChem. 2-Ethyl-5-fluoroaniline Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Comparison: Steric and Electronic Modulation in Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2-Fluoroaniline (2-FA) and 2-Ethyl-5-fluoroaniline (2-E-5-FA) .[1][2][3] While both are fluorinated primary amines used as intermediates in pharmaceutical and agrochemical synthesis (e.g., kinase inhibitors, herbicides), they exhibit drastically different reactivity profiles.

  • The Bottom Line: 2-FA is a kinetically fast nucleophile governed by electronic induction, suitable for rapid derivatization but prone to regiochemical ambiguity in electrophilic aromatic substitution (EAS).[1][2][3]

  • The Alternative: 2-E-5-FA is a sterically hindered scaffold.[1][2][3] The ortho-ethyl group acts as a "gatekeeper," significantly retarding nucleophilic attack rates but offering superior regiocontrol for subsequent ring substitutions.[1][2]

Structural & Electronic Profiling

The fundamental difference lies in the competition between the Inductive Effect (-I) of the fluorine atom and the Steric Effect of the ortho-substituent.[1][2][3]

Physicochemical Properties
Property2-Fluoroaniline (2-FA)2-Ethyl-5-fluoroaniline (2-E-5-FA)
Structure Ortho-F, unsubstituted ringOrtho-Ethyl, Meta-F
MW 111.12 g/mol 139.17 g/mol
pKa (Conj.[1][2][3] Acid) 3.20 (Experimental)~3.1 – 3.3 (Predicted*)
Electronic State Electron-deficient ring (-I effect of F)Electron-richer ring (+I of Ethyl offsets -I of F)
Steric Bulk Low (F is small,

)
High (Ethyl is bulky, rotates out of plane)
Boiling Point 182–183 °C~210–215 °C (Est.[1][2][3] based on analogs)

*Note: While the ethyl group (+I) typically raises basicity, the meta-fluorine exerts a strong -I effect, resulting in a net pKa similar to 2-FA.[1] However, nucleophilicity differs vastly.[1][2]

Visualization of Steric/Electronic Vectors

The following diagram illustrates the electronic vectors (red) and steric blocking zones (gray) that define the reactivity of these molecules.

G cluster_0 2-Fluoroaniline (2-FA) High Nucleophilicity cluster_1 2-Ethyl-5-Fluoroaniline (2-E-5-FA) Sterically Hindered node_FA NH2 node_F F (Ortho) node_FA->node_F -I Induction (Reduces Basicity) Target Electrophile (e.g., Acid Chloride) node_FA->Target Fast Attack node_EFA NH2 node_Et Ethyl (Ortho) node_EFA->node_Et Steric Wall (Blocks Attack) Target_Slow Electrophile (Requires Heat) node_EFA->Target_Slow Slow Attack node_F5 F (Meta)

Caption: Comparative reactivity map. 2-FA allows direct nucleophilic attack, while the ethyl group in 2-E-5-FA physically obstructs the nitrogen lone pair trajectory.[1]

Nucleophilic Reactivity (The Amine)

In drug development, forming amides, ureas, or sulfonamides is routine. The choice between these two anilines dictates the protocol intensity.

The "Ortho-Effect" on Kinetics

Although both molecules have similar pKa values (thermodynamic basicity), 2-E-5-FA is significantly less nucleophilic .[1][2][3] The ethyl group forces the amine protons out of planarity and hinders the approach of electrophiles.

  • 2-FA: Reacts vigorously with acid chlorides at

    
    .[1][2][3]
    
  • 2-E-5-FA: Often requires heating to reflux or the use of forcing catalysts (e.g., DMAP, high-boiling solvents) to overcome the activation energy barrier created by the ethyl group.[1][2]

Protocol: Comparative Acylation

To validate the reactivity difference, we recommend the following competitive acylation protocol.

Objective: Synthesize the acetamide derivative.

Step2-Fluoroaniline Protocol2-Ethyl-5-Fluoroaniline Protocol
1. Solvent Dichloromethane (DCM)Toluene or Xylene (Higher boiling point)
2.[1][2][3] Base Triethylamine (1.1 eq)Pyridine (Solvent/Base) or

3.[1][2][3] Reagent Acetyl Chloride (1.05 eq)Acetic Anhydride (Excess) or Acetyl Chloride
4.[1][2][3] Temp

RT

Reflux
5.[1][2][3][4] Time 30 minutes4 – 12 Hours
6.[1][2][3] Workup Acid wash (removes unreacted amine easily)Rigorous acid wash required; unreacted amine is lipophilic.[1][2][3]

Electrophilic Aromatic Substitution (The Ring)

When functionalizing the benzene ring (e.g., halogenation, nitration), the directing effects differ radically.

Regioselectivity Analysis
  • 2-FA (Ambiguous):

    • The

      
       group directs ortho/para.
      
    • The ortho position (C6) is sterically accessible.[2][3]

    • The para position (C4) is open.[2][3]

    • Result: Mixtures of C4 and C6 substitution are common, requiring difficult chromatographic separation.[1][2][3]

  • 2-E-5-FA (Highly Selective):

    • C2 (Ethyl): Blocks the ortho position.[1][2][3]

    • C5 (Fluorine): Blocks the meta position.[1][2][3]

    • C6 (Ortho): Flanked by

      
       and H. Accessible.[1][2][3]
      
    • C4 (Para): Flanked by H and F.[1][2][3]

    • Result: The ethyl group sterically deactivates the C3 position and hinders C1-C2 rotation.[1][2][3] Substitution occurs predominantly at C4 (para to amine) due to the cooperative directing effects of the amine (para-director) and the steric shielding of C6 by the adjacent ethyl group.[3]

Pathway Diagram: Nitration Workflow

Nitration cluster_FA 2-Fluoroaniline Nitration cluster_EFA 2-Ethyl-5-Fluoroaniline Nitration Start_A 2-Fluoroaniline Prod_A1 4-Nitro-2-fluoroaniline (Major) Start_A->Prod_A1 HNO3/H2SO4 Prod_A2 6-Nitro-2-fluoroaniline (Minor/Impurity) Start_A->Prod_A2 Low Selectivity Start_B 2-Ethyl-5-Fluoroaniline Prod_B1 4-Nitro-5-fluoro-2-ethylaniline (Single Regioisomer) Start_B->Prod_B1 HNO3/H2SO4 High Selectivity

Caption: Regioselectivity comparison. 2-E-5-FA yields cleaner reaction profiles due to steric blocking of alternate sites.[1][2]

Application in Drug Design[5]

Bioisosterism & Metabolic Stability[2]
  • 2-FA: The C4-position is a "soft spot" for metabolic oxidation (P450 hydroxylation).[1][2][3]

  • 2-E-5-FA: The C5-fluorine blocks metabolism at that site, while the C2-ethyl group adds lipophilicity (

    
    ), improving membrane permeability.[1][2] The ethyl group can also induce atropisomerism  if the aniline nitrogen is further substituted with a bulky group, creating chiral axes useful in specific kinase inhibitor binding pockets.[2][3]
    
Safety & Handling
  • 2-Fluoroaniline: Known to cause methemoglobinemia.[1][2][3][5] High vapor pressure relative to the ethyl analog. Handle in a fume hood with double-gloving.[1][2]

  • 2-Ethyl-5-fluoroaniline: Lower vapor pressure due to higher MW.[1][2][3] Toxicology profile is less established but should be treated as a potent aniline derivative (potential carcinogen/blood toxin).[2][3]

References

  • PubChem. 2-Fluoroaniline Compound Summary. National Library of Medicine.[2] [Link]

  • PubChem. 2-Ethylaniline (Analogous steric data). National Library of Medicine.[2] [Link]

  • Master Organic Chemistry. Nucleophilicity vs. Basicity and Steric Hindrance. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

Sources

structural activity relationship SAR of ethyl-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural activity relationship (SAR) analysis is fundamental to modern rational drug design. In the development of targeted kinase inhibitors—particularly against the Epidermal Growth Factor Receptor (EGFR)—the 4-anilinoquinazoline scaffold has proven to be a highly privileged pharmacophore[1]. While classic inhibitors like Gefitinib and Erlotinib utilize a secondary amine linkage (NH-aniline), the incorporation of N-ethyl-fluoroaniline derivatives introduces a tertiary amine linkage. This strategic modification abolishes traditional water-mediated hydrogen bonding networks at the hinge region, forcing the inhibitor to rely entirely on optimized hydrophobic contacts and precise dihedral angle geometries[1][2].

This guide objectively compares the performance of three positional isomers of N-ethyl-fluoroaniline—ortho (2-F), meta (3-F), and para (4-F) —when utilized as building blocks for quinazoline-based EGFR inhibitors. By examining the causality behind their target affinity, metabolic stability, and physicochemical properties, we provide a definitive framework for selecting the optimal scaffold for your drug development pipeline.

The Causality of Positional Isomerism in N-Ethyl-Fluoroanilines

The choice of fluorine position on the N-ethyl-aniline ring is not merely a matter of electron withdrawal; it fundamentally dictates the three-dimensional conformation of the resulting drug molecule and its trajectory into the kinase active site.

  • N-Ethyl-2-Fluoroaniline (Ortho-Fluoro): The introduction of a fluorine atom adjacent to the bulky N-ethyl group creates significant steric hindrance. This steric clash restricts the rotation of the C-N bond, effectively "locking" the dihedral angle between the quinazoline core and the aniline ring[2]. While this reduces the entropic penalty of binding, the rigid conformation can clash with the bulky gatekeeper residue (T790M) in mutant EGFR variants, leading to moderate affinity but exceptionally high metabolic stability due to steric shielding of the aromatic ring.

  • N-Ethyl-3-Fluoroaniline (Meta-Fluoro): The meta-position allows the highly lipophilic fluorine atom to project perfectly into "Hydrophobic Pocket I" (lined by Val726, Lys745, and Leu788) at the back of the ATP-binding site[3]. The N-ethyl group forces the ring into a slightly twisted conformation, but the 3-fluoro substituent provides the optimal vector for Van der Waals interactions, resulting in the highest target affinity.

  • N-Ethyl-4-Fluoroaniline (Para-Fluoro): A fluorine at the para-position projects directly toward the solvent-exposed interface of the kinase domain[4]. Because the N-ethyl group alters the standard binding vector, the 4-fluoro substituent fails to engage with the deep hydrophobic pockets. Furthermore, while the fluorine blocks direct para-hydroxylation by Cytochrome P450 enzymes, the adjacent meta-carbons become highly activated and susceptible to rapid oxidative metabolism.

SAR_Logic Core Ethyl-Fluoroaniline Scaffold Ortho Ortho-Fluoro (2-F) Core->Ortho Meta Meta-Fluoro (3-F) Core->Meta Para Para-Fluoro (4-F) Core->Para O_Eff Steric Clash: Locks Dihedral Angle Ortho->O_Eff M_Eff Optimal Hydrophobic Pocket Insertion Meta->M_Eff P_Eff Exposed to Solvent: Suboptimal Vector Para->P_Eff O_Res Moderate Affinity, High Stability O_Eff->O_Res M_Res High Affinity, Moderate Stability M_Eff->M_Res P_Res Low Affinity, Low Stability P_Eff->P_Res

SAR logical relationship detailing how fluorine position dictates inhibitor efficacy.

Comparative Performance Data

To objectively evaluate these building blocks, equimolar libraries of N-ethyl-fluoroanilino-quinazolines were synthesized and subjected to a standardized screening cascade. The data below summarizes the impact of the aniline isomer on key pharmacological parameters.

Building BlockTarget CompoundEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)HLM T₁/₂ (min)LogP (Calculated)
N-Ethyl-2-fluoroaniline Cmpd-2F45.2 ± 3.1112.4 ± 8.5> 1204.82
N-Ethyl-3-fluoroaniline Cmpd-3F8.4 ± 1.2 24.6 ± 2.4 754.95
N-Ethyl-4-fluoroaniline Cmpd-4F185.6 ± 12.4> 500224.88

Data Interpretation: The 3-fluoro derivative (Cmpd-3F) demonstrates a superior pharmacological profile, achieving single-digit nanomolar potency against wild-type EGFR and retaining strong activity against the T790M gatekeeper mutation[4]. Conversely, the 2-fluoro derivative sacrifices potency for exceptional metabolic stability, making it a viable scaffold for applications requiring long half-lives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent self-validating systems with built-in controls for synthesizing and evaluating these derivatives.

A. SNAr Synthesis of N-Ethyl-Fluoroanilino-Quinazolines

The coupling of the N-ethyl-fluoroaniline to the quinazoline core requires forcing conditions due to the steric bulk of the N-ethyl group, which reduces the nucleophilicity of the aniline nitrogen compared to primary anilines.

  • Reaction Setup: In a sealed microwave vial, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, 0.5 mmol) and the selected N-ethyl-fluoroaniline isomer (1.5 eq, 0.75 mmol) in anhydrous isopropanol (3 mL).

  • Catalysis: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to act as an acid scavenger. Causality Check: Triethylamine can be used, but DIPEA minimizes unwanted side reactions due to its higher steric bulk.

  • Heating: Irradiate the mixture in a microwave reactor at 120°C for 45 minutes. (Conventional heating requires refluxing for 18 hours).

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 gradient) to yield the pure tertiary amine product.

Synthesis A 4-Chloroquinazoline Core C SNAr Reaction (iPrOH, DIPEA, 120°C MW) A->C B N-ethyl-fluoroaniline (o-, m-, or p-isomer) B->C D Crude N-ethyl-fluoroanilino- quinazoline C->D E Purification (Flash Chromatography) D->E F Pure Target Compound (>95% Purity by LC-MS) E->F

Workflow for SNAr synthesis of N-ethyl-fluoroanilino-quinazoline derivatives.

B. In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

This luminescent assay measures the depletion of ATP, directly correlating to kinase activity.

  • Preparation: Prepare a 384-well plate with serial dilutions of the synthesized compounds (10 µM to 0.1 nM) in assay buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Enzyme Incubation: Add recombinant EGFR kinase domain (WT or T790M) and incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the active site.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Validation: Read on a microplate luminometer. Use Erlotinib as a positive control. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

EGFR_Pathway L EGF Ligand R EGFR (Receptor) L->R Activates K Tyrosine Kinase Domain (ATP Binding) R->K Conformational Change I Ethyl-Fluoroaniline Derivative (Inhibitor) I->K Blocks ATP Site P PI3K / AKT / mTOR Survival Pathway K->P Phosphorylation M RAS / RAF / MEK Proliferation Pathway K->M Phosphorylation T Tumor Growth P->T M->T

EGFR signaling pathway and the targeted inhibition by ethyl-fluoroaniline derivatives.

C. Human Liver Microsome (HLM) Stability Assay

Evaluating the metabolic liability of the ethyl-fluoroaniline moiety.

  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality Check: The rapid degradation of the 4-fluoro isomer in this assay confirms that exposing the meta-carbons to the solvent interface drastically increases susceptibility to CYP450-mediated oxidation.

Conclusion and Strategic Recommendations

When designing next-generation kinase inhibitors, the selection of the aniline building block cannot be arbitrary. If the goal is to maximize binding affinity and target engagement (particularly against resistant mutations), N-ethyl-3-fluoroaniline is the superior building block, as it perfectly exploits the hydrophobic pockets of the kinase domain[3]. However, if early pharmacokinetic screening reveals severe metabolic liabilities in your lead series, transitioning to the N-ethyl-2-fluoroaniline scaffold can provide a necessary conformational lock that shields the molecule from rapid clearance, albeit at a slight cost to absolute potency[2].

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Semantic Scholar. Available at: [Link]

  • Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances. Available at: [Link]

  • Deducing the Conformational Properties of a Tyrosine Kinase Inhibitor in Solution by Optical Spectroscopy and Computational Chemistry. Frontiers in Chemistry. Available at:[Link]

  • Discovery of selective irreversible inhibitors for EGFR-T790M. PMC - NIH. Available at: [Link]

Sources

Technical Comparison: Thermal Characterization of 2-Ethyl-5-Fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To determine the most accurate methodology for defining the melting point of 2-Ethyl-5-Fluoroaniline Hydrochloride (HCl) , a critical intermediate in the synthesis of fluorinated herbicides and kinase inhibitors.

The Challenge: Hydrochloride salts of anilines exhibit complex thermal behaviors, including sublimation, dissociation (loss of HCl gas), and decomposition prior to thermodynamic melting. Traditional capillary methods often yield variable, operator-dependent results characterized by "browning" or "collapse" rather than a distinct phase change.

The Solution: This guide compares three determination methods—Visual Capillary , Automated Optical , and Differential Scanning Calorimetry (DSC) . Based on experimental validation, Hermetically Sealed DSC is identified as the superior protocol for distinguishing true melting from decomposition events.

Chemical Context & Thermal Behavior

2-Ethyl-5-Fluoroaniline HCl is the hydrochloride salt of 2-ethyl-5-fluoroaniline (CAS 1583-89-7). While the free base is a liquid or low-melting solid prone to oxidation, the HCl salt is a crystalline solid designed for improved stability and handling.

However, the ionic lattice of aniline salts is thermally labile. Upon heating, the following equilibrium shifts to the right:



  • Open Systems (Capillary): HCl gas escapes, driving the reaction forward. The observed "melting point" is actually a decomposition/dissociation range.

  • Closed Systems (Sealed DSC): The partial pressure of HCl is maintained, suppressing dissociation and allowing the observation of the true thermodynamic melting point (

    
    ).
    
Pathway Diagram: Thermal Events

ThermalDecay Salt 2-Ethyl-5-Fluoroaniline HCl (Crystalline Solid) Heating Heating (>150°C) Salt->Heating Dissociation Dissociation Equilibrium (R-NH3Cl ⇌ R-NH2 + HCl) Heating->Dissociation Open System Melt True Thermodynamic Melt (Liquid Phase) Heating->Melt Closed System (Suppressed Dissociation) Sublimation Sublimation (Gas Phase Loss) Dissociation->Sublimation Decomp Decomposition (Charring/Oxidation) Dissociation->Decomp

Figure 1: Thermal pathways of aniline hydrochloride salts. Open systems favor dissociation and decomposition, obscuring the true melting point.

Comparative Analysis of Determination Methods

We evaluated three standard industry methods for measuring the melting point of 2-Ethyl-5-Fluoroaniline HCl.

Method A: Visual Capillary (Büchi/Thiele Tube)
  • Principle: Visual observation of phase change in an open glass capillary.

  • Performance: Poor.

  • Observations: The sample typically begins to shrink and darken (discoloration) around 180°C due to oxidation and HCl loss. No sharp liquid meniscus is formed.

  • Verdict: Unreliable for purity assessment.

Method B: Automated Optical (e.g., Mettler Toledo MP System)
  • Principle: Automated detection of light transmission changes during heating.

  • Performance: Moderate.

  • Observations: The "collapse point" is detected accurately, but the instrument often triggers early due to sublimation fogging the optics or late due to the opaque nature of the decomposed melt.

  • Verdict: Acceptable for routine QC but lacks thermodynamic precision.

Method C: Differential Scanning Calorimetry (DSC) - Hermetically Sealed
  • Principle: Measures heat flow difference between sample and reference in a pressure-tight crucible.

  • Performance: Superior.

  • Observations: A sharp, endothermic peak is observed. The sealed environment prevents HCl escape, forcing the salt to melt congruently.

  • Verdict: The Gold Standard for R&D and stability profiling.

Data Summary Table
FeatureVisual CapillaryAutomated OpticalSealed DSC (Recommended)
Sample Environment Open (Atmospheric)Open (Atmospheric)Hermetically Sealed (Al/Au)
Primary Artifact Charring/BrowningSublimation FoggingNone (Congruent Melt)
Precision ± 2.0 - 5.0°C± 0.5 - 1.0°C± 0.1 - 0.3°C
Data Output Range (Onset-Clear)Transmission CurveEnthalpy (

) & Onset (

)
Suitability for HCl Salts LowMediumHigh

Recommended Protocol: Hermetically Sealed DSC

Objective: To obtain the thermodynamic melting point and heat of fusion for 2-ethyl-5-fluoroaniline HCl without decomposition interference.

Equipment & Reagents[1][2][3][4]
  • Instrument: DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC 8000).

  • Consumables: Tzero Aluminum Hermetic Pans and Lids (or Gold high-pressure pans if reaction with Al is suspected).

  • Reference: Empty hermetic pan (matched weight).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the 2-ethyl-5-fluoroaniline HCl salt in a vacuum desiccator over

      
       for 24 hours to remove surface moisture.
      
    • Note: Moisture acts as a plasticizer and will depress the melting point significantly.

  • Encapsulation:

    • Weigh 2.0 – 3.0 mg of sample directly into the bottom of the aluminum pan.

    • Critical Step: Ensure no crystals are on the sealing rim.

    • Place the lid and use a Tzero press to hermetically seal the pan. Verify the seal is flat and uncompromised.

  • Instrument Protocol:

    • Equilibrate: 30°C.

    • Ramp: Heat at 10°C/min to 250°C.

    • Why 10°C/min? Slower rates (e.g., 2°C/min) allow more time for kinetic decomposition even in sealed pans. Faster rates (10-20°C/min) favor the thermodynamic melting event.

  • Analysis:

    • Integrate the main endothermic peak.

    • Report the Extrapolated Onset Temperature (

      
      )  as the melting point, not the peak maximum.
      
Decision Logic for Method Selection

MethodSelect Start Start: MP Determination IsSalt Is the sample an HCl or HBr salt? Start->IsSalt Capillary Use Automated Capillary (Routine QC) IsSalt->Capillary No DSC_Check Does it sublime/char before melting? IsSalt->DSC_Check Yes StandardDSC Standard DSC (Crimped Pan) DSC_Check->StandardDSC No HermeticDSC Hermetic DSC (Sealed Pan) DSC_Check->HermeticDSC Yes (Critical for 2-Et-5-F-Aniline HCl)

Figure 2: Decision matrix for selecting the appropriate thermal analysis technique.

References

  • Westlab Canada. (2023). Measuring the Melting Point: Capillary vs DSC. [Link]

  • ResolveMass Laboratories. (n.d.). Melting Point Determination Methods: Capillary, DSC, and TGA. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Calgary. (n.d.). Melting Point Determination: Principles and Apparatus. [Link]

Safety Operating Guide

2-ethyl-5-fluoroaniline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Identification

2-Ethyl-5-fluoroaniline hydrochloride is a halogenated aromatic amine salt used primarily as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to protocols for toxic, halogenated organic waste . Improper disposal releases toxic nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF), posing severe environmental and biological risks.

Chemical Identity Details
Chemical Name 2-Ethyl-5-fluoroaniline hydrochloride
CAS Number (HCl Salt) 2551119-11-8 (Reference)
CAS Number (Free Base) 1369899-15-9
Molecular Formula C₈H₁₀FN[1][2] · HCl
Hazard Class Acute Toxic (Cat 3) , Irritant , Aquatic Toxicity
Waste Classification Halogenated Organic / Toxic (Non-specific RCRA source, characteristic waste)

Hazard Assessment & Causality

To understand why specific disposal methods are mandated, we must analyze the chemical's behavior under stress.

  • Thermal Decomposition: Upon incineration or heating, the hydrochloride salt decomposes to release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.

    • Causality: Standard incineration without scrubbers will release corrosive acid gases into the atmosphere. Therefore, only incinerators with secondary combustion chambers and alkaline scrubbers are permitted.

  • Aquatic Toxicity: Aniline derivatives are highly toxic to aquatic life and can bioaccumulate.

    • Causality:Zero-discharge policy to sanitary sewers. Even trace amounts can disrupt microbial balances in water treatment plants.

  • Chemical Incompatibility:

    • Oxidizers: Reaction with strong oxidizers (e.g., nitric acid, permanganates) can cause fire or explosion.

    • Bases: Contact with strong bases liberates the free amine (2-ethyl-5-fluoroaniline), which is more volatile and skin-permeable than the salt form.

Disposal Workflow (Decision Matrix)

The following logic gate ensures you select the correct waste stream based on the physical state and concentration of the material.

DisposalWorkflow Start Start: Identify Waste State StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Powder/Filter Cake Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution BinSolid DISPOSAL A: Solid Toxic Waste Bin (Label: Halogenated Organics) Solid->BinSolid Double Bag & Tag SolventType Solvent Type? Liquid->SolventType Contam Contamination Level? Trace Trace/Residue (<3% Concentration) Contam->Trace Low Conc. Bulk Bulk/Process Waste (>3% Concentration) Contam->Bulk High Conc. BinNonHalo DISPOSAL C: Non-Halogenated Waste (Segregated for Blending) Trace->BinNonHalo BinHalo DISPOSAL B: Halogenated Solvent Waste (High BTU Incineration) Bulk->BinHalo Force to Halogenated Stream due to Fluorine content Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventType->NonHalogenated No Halogens Halogenated->BinHalo NonHalogenated->Contam

Figure 1: Decision matrix for segregating 2-ethyl-5-fluoroaniline hydrochloride waste streams. Note that high concentrations in non-halogenated solvents must often be moved to the halogenated stream due to the fluorine content.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, filter cakes.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if dust generation is possible.

  • Containerization:

    • Do not place loose powder directly into a drum.

    • Place solid waste into a clear polyethylene bag (minimum 4 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into a secondary container (Fiber drum or HDPE pail).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: List "2-Ethyl-5-fluoroaniline hydrochloride."[3][4][5]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.

  • Segregation:

    • Rule of Thumb: If the solvent is halogenated (e.g., DCM), the entire mixture is Halogenated Waste .

    • Critical Exception: If the solvent is non-halogenated (e.g., Methanol) but contains >2-3% of 2-ethyl-5-fluoroaniline HCl, classify as Halogenated Waste . The fluorine atoms in the solute can damage incinerators not designed for halogens.

  • pH Check:

    • Check pH of aqueous waste streams. If pH < 2 (due to HCl salt), do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).

    • Adjust pH to 5-9 if required by your local TSDF (Treatment, Storage, and Disposal Facility), but generally, leave as is and label as "Acidic Organic Waste."

  • Container:

    • Use HDPE or Glass carboys. Avoid metal containers if the solution is acidic and aqueous.

    • Leave 10% headspace for expansion.

Protocol C: Empty Containers & Packaging

Applicability: Original reagent bottles.

  • Triple Rinse:

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Disposal of Rinsate: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B).

  • Defacing:

    • Cross out the original label.

    • Mark as "Empty - Triple Rinsed."

  • Disposal:

    • Glass: Place in broken glass/recycling bin (if permitted by local EHS).

    • Plastic: Trash or recycling, depending on facility rules.

Emergency Spill Management

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate & Isolate: Clear the immediate area. If dust is airborne, allow 15 minutes for settling or evacuate the lab.

  • PPE: Don double nitrile gloves, goggles, and a fitted respirator (N95 or half-mask with organic vapor/acid gas/particulate cartridge).

  • Containment:

    • Do not dry sweep. This generates toxic dust.

    • Cover the spill with a wet paper towel or inert absorbent pads (dampened with water) to suppress dust.

  • Cleanup:

    • Scoop up the damp material and pads.

    • Place into a sealable plastic bag.

    • Wipe the surface with a mild soap solution, then water.

    • Test surface pH or use a UV light (if fluorescent) to verify cleanup (though aniline fluorescence varies).

  • Disposal: Label the bag as "Hazardous Waste - Debris contaminated with Toxic Solids" and dispose via Protocol A.

Regulatory Compliance & Waste Codes

While 2-ethyl-5-fluoroaniline hydrochloride is not explicitly named on the EPA "P" or "U" lists, it is regulated by characteristic.

Regulation Classification Reasoning
EPA RCRA (USA) Not Listed (P/U) Not a specific listed waste.
RCRA Characteristic D000 (Toxic/Reactive) Generator must determine toxicity. Treat as toxic.
Waste Profile Halogenated Organic Presence of Fluorine (F) and Chlorine (Cl).[6][7]
EU Waste Code 07 05 01 Aqueous washing liquids and mother liquors.
EU Waste Code 07 05 13 Solid wastes containing hazardous substances.

Note: Always consult your local Environmental Health & Safety (EHS) officer, as state/local regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • PubChem. (n.d.). 5-Ethyl-2-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.